molecular formula C17H23BO3 B151352 3-(1-Adamantyl)-4-methoxyphenylboronic acid CAS No. 459423-32-6

3-(1-Adamantyl)-4-methoxyphenylboronic acid

Cat. No.: B151352
CAS No.: 459423-32-6
M. Wt: 286.2 g/mol
InChI Key: FPZOBRFHRPQGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Adamantyl)-4-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C17H23BO3 and its molecular weight is 286.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(1-adamantyl)-4-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BO3/c1-21-16-3-2-14(18(19)20)7-15(16)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13,19-20H,4-6,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZOBRFHRPQGAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)C23CC4CC(C2)CC(C4)C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630996
Record name [4-Methoxy-3-(tricyclo[3.3.1.1~3,7~]decan-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459423-32-6
Record name [4-Methoxy-3-(tricyclo[3.3.1.1~3,7~]decan-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Adamantyl-4-Methoxyphenyl Boronic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(1-Adamantyl)-4-methoxyphenylboronic acid (CAS: 459423-32-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(1-adamantyl)-4-methoxyphenylboronic acid, a key intermediate in organic synthesis, particularly in the pharmaceutical industry. This document consolidates its chemical and physical properties, detailed synthesis protocols, and its primary application in Suzuki-Miyaura cross-coupling reactions. Furthermore, it explores the significance of the adamantyl and boronic acid moieties in the broader context of drug discovery and medicinal chemistry.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] Its key identifiers and physical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 459423-32-6[2]
Molecular Formula C17H23BO3[2]
Molecular Weight 286.17 g/mol [2]
IUPAC Name [3-(1-Adamantyl)-4-methoxyphenyl]boronic acid[2]
Synonyms 3-(Adamantan-1-yl)-4-methoxyphenylboronic acid, 3-(1-Adamantyl)-4-methoxybenzeneboronic acid[2][3]
Melting Point 239-242 °C[3][4]
Boiling Point 475.0 ± 55.0 °C (Predicted)[3]
Density 1.20 ± 0.1 g/cm3 (Predicted)[3]
pKa 8.94 ± 0.10 (Predicted)[3]
Storage Conditions Inert atmosphere, 2-8°C[3]

Synthesis of this compound

The synthesis of this compound is a critical step in the production of several active pharmaceutical ingredients, most notably Adapalene.[5][6] The primary synthetic route involves the reaction of a Grignard reagent derived from 2-(1-adamantyl)-4-bromoanisole with a trialkyl borate.[5] Several variations of this method have been developed to improve yield and industrial applicability.

A significant challenge in the synthesis is the low yield often obtained, with early methods reporting yields not exceeding 12%.[5] The main disadvantage of earlier methods was the need for very low temperatures (-78°C) for metallation and transmetallation reactions, which complicates industrial-scale production.[5] More recent developments have focused on optimizing the Grignard reagent formation, surprisingly finding that the reaction can be performed at higher temperatures (0 to +5 °C) with the addition of lithium chloride (LiCl), leading to significantly improved yields.[5]

Below is a table summarizing the impact of different reaction conditions on the yield of this compound, based on the reaction of 2-(1-adamantyl)-4-bromoanisole with trimethylborate.

Reaction ConditionsYield (%)Reference(s)
Grignard reagent formation without LiCl3[5]
Grignard reagent formation with 0.1 eq. LiCl7[5]
Grignard reagent formation with 1 eq. LiCl48[5]
Grignard reagent formation with 2 eq. LiCl63[5]
Grignard reagent formation with 3 eq. LiCl62[5]
Reaction at -70°C69[5]

This protocol describes an optimized, scalable method for preparing this compound.

Materials:

  • 2-(1-Adamantyl)-4-bromoanisole

  • Magnesium turnings

  • Lithium chloride (LiCl)

  • 1,2-Dibromoethane

  • Trimethyl borate

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

  • Toluene

  • n-Heptane

Procedure:

  • A reactor is charged with magnesium turnings, anhydrous THF, and LiCl.

  • A solution of 2-(1-adamantyl)-4-bromoanisole in anhydrous THF is prepared. A small portion of this solution and 1,2-dibromoethane are added to the reactor to initiate the Grignard reaction.

  • The remaining 2-(1-adamantyl)-4-bromoanisole solution is added dropwise to the reactor while maintaining the temperature between 0-5°C.

  • The reaction mixture is stirred at this temperature until the magnesium is consumed.

  • The resulting Grignard reagent is then added to a solution of trimethyl borate in anhydrous THF, cooled to -70°C.

  • The reaction mixture is stirred at -70°C for a specified time and then allowed to warm to room temperature.

  • The reaction is quenched by the addition of aqueous HCl.

  • The organic layer is separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are washed, dried, and the solvent is evaporated.

  • The crude product is recrystallized from a mixture of toluene and n-heptane to yield this compound.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product 2-(1-Adamantyl)-4-bromoanisole 2-(1-Adamantyl)-4-bromoanisole Grignard Reagent Formation Grignard Reagent Formation 2-(1-Adamantyl)-4-bromoanisole->Grignard Reagent Formation Mg Mg Mg->Grignard Reagent Formation LiCl LiCl LiCl->Grignard Reagent Formation THF THF THF->Grignard Reagent Formation Trimethyl borate Trimethyl borate Borylation Borylation Trimethyl borate->Borylation Grignard Reagent Formation->Borylation Hydrolysis Hydrolysis Borylation->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Synthesis workflow for this compound.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][7] This reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[8]

In the context of pharmaceutical synthesis, this compound is famously used in the synthesis of Adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid), a third-generation topical retinoid used in the treatment of acne.[5][6] In this synthesis, the boronic acid is coupled with a derivative of 6-halo-2-naphthoic acid.[5]

Materials:

  • This compound or a suitable derivative (e.g., pinacol ester)

  • Aryl halide or triflate (e.g., methyl 6-bromo-2-naphthoate)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., Na2CO3, K2CO3, K3PO4)

  • Solvent (e.g., toluene, dioxane, DMF, water mixtures)

Procedure:

  • A reaction vessel is charged with the aryl halide, this compound, the palladium catalyst, and a base.

  • The vessel is flushed with an inert gas (e.g., argon or nitrogen).

  • The solvent is added, and the mixture is degassed.

  • The reaction mixture is heated to a temperature typically ranging from 20°C to 100°C and stirred until the reaction is complete (monitored by TLC or LC-MS).[5]

  • Upon completion, the reaction mixture is cooled to room temperature and filtered.

  • The filtrate is subjected to an aqueous workup, and the organic layer is separated, dried, and concentrated under reduced pressure.

  • The crude product is purified by chromatography or recrystallization.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-Pd(II)-X-L2 R-Pd(II)-X L₂ Oxidative Addition->R-Pd(II)-X-L2 Transmetalation Transmetalation R-Pd(II)-X-L2->Transmetalation R-Pd(II)-R'-L2 R-Pd(II)-R' L₂ Transmetalation->R-Pd(II)-R'-L2 Reductive Elimination Reductive Elimination R-Pd(II)-R'-L2->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R' Coupled Product R-R' Reductive Elimination->R-R' R-X Aryl Halide (R-X) R-X->Oxidative Addition R'-B(OH)2 Boronic Acid (R'-B(OH)₂) + Base R'-B(OH)2->Transmetalation

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role of the Adamantane and Boronic Acid Moieties in Drug Discovery

While there is limited information on the direct biological activity of this compound itself, the constituent adamantane and boronic acid moieties are of significant interest in medicinal chemistry.

The Adamantane Moiety:

The adamantane scaffold, a rigid, lipophilic, three-dimensional cage-like structure, is frequently incorporated into drug candidates to enhance their pharmacological properties.[9][10] Its unique structure can influence a molecule's lipophilicity, metabolic stability, and binding affinity.[9]

  • Improved Pharmacokinetics: The bulky adamantyl group can shield adjacent functional groups from metabolic degradation, thereby increasing the drug's stability and plasma half-life.[10][11] Its lipophilicity can also enhance bioavailability.[9][10]

  • Enhanced Target Binding: The defined three-dimensional structure of adamantane can lead to improved binding to biological targets by establishing favorable hydrophobic interactions.[6][12]

  • Examples in Medicine: Numerous approved drugs contain the adamantane moiety, including Amantadine (antiviral and anti-Parkinsonian), Saxagliptin (anti-diabetic), and Adapalene (anti-acne).[10][13] These examples highlight the versatility of the adamantane scaffold in targeting a wide range of diseases.[10]

The Boronic Acid Moiety:

Boronic acids and their derivatives are important functional groups in medicinal chemistry, not only for their role in synthesis but also as pharmacophores themselves.[1]

  • Enzyme Inhibition: The boron atom in boronic acids can form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in the active sites of enzymes, leading to potent inhibition. This mechanism is exploited in drugs like Bortezomib, a proteasome inhibitor used to treat multiple myeloma.

  • Bioconjugation and Sensing: Boronic acids can form stable complexes with diols, a property utilized in bioconjugation to attach drugs to biomolecules and in the development of sensors for carbohydrates and other diol-containing molecules.[1]

  • Synthetic Versatility: As demonstrated, boronic acids are indispensable reagents in Suzuki-Miyaura coupling and other cross-coupling reactions, enabling the efficient construction of complex molecular architectures required for drug discovery.[1][7]

References

An In-Depth Technical Guide to the Synthesis of 3-(1-Adamantyl)-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(1-adamantyl)-4-methoxyphenylboronic acid, a key intermediate in the preparation of various pharmaceutically active compounds, notably as a precursor in the synthesis of Adapalene. This document details the synthetic pathway, experimental protocols, and quantitative data to support researchers in the successful preparation of this versatile building block.

Introduction

This compound is an organoboron compound that serves as a crucial partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its sterically bulky adamantyl group and electron-donating methoxy group influence the electronic and conformational properties of molecules into which it is incorporated. The synthesis of this boronic acid is a critical step in the multi-step synthesis of several compounds of medicinal interest. This guide focuses on a robust and scalable synthetic route commencing from 2-(1-adamantyl)-4-bromoanisole.

Synthetic Pathway Overview

The synthesis of this compound is primarily achieved through a two-step process starting from the readily available 2-(1-adamantyl)-4-bromoanisole. The overall transformation involves the formation of a Grignard reagent followed by its reaction with a trialkyl borate and subsequent hydrolysis to yield the desired boronic acid.

Logical Relationship of the Synthesis:

Start Starting Material: 2-(1-Adamantyl)-4-bromoanisole Grignard Grignard Reagent Formation: 3-(1-Adamantyl)-4-methoxyphenylmagnesium bromide Start->Grignard Mg, THF, LiCl Boronate Reaction with Trialkyl Borate: Formation of Boronate Ester Grignard->Boronate B(OR)3 Hydrolysis Hydrolysis Boronate->Hydrolysis Acidic Workup Product Final Product: This compound Hydrolysis->Product

Caption: Logical flow of the synthesis of this compound.

Experimental Protocols

Synthesis of the Grignard Reagent: 3-(1-Adamantyl)-4-methoxyphenylmagnesium bromide

This procedure outlines the formation of the critical Grignard reagent intermediate. The use of lithium chloride (LiCl) is reported to facilitate the reaction.

Materials:

  • 2-(1-Adamantyl)-4-bromoanisole

  • Magnesium turnings

  • Anhydrous Lithium Chloride (LiCl)

  • 1,2-Dibromoethane (as initiator)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

  • Dry the magnesium under vacuum with gentle heating and then cool to room temperature under a nitrogen atmosphere.

  • Add anhydrous lithium chloride to the flask.

  • In a separate flask, dissolve 2-(1-adamantyl)-4-bromoanisole in anhydrous THF.

  • Add a small amount of the 2-(1-adamantyl)-4-bromoanisole solution to the magnesium turnings.

  • Initiate the reaction by adding a few drops of 1,2-dibromoethane. The reaction is indicated by a gentle reflux.

  • Once the reaction has initiated, add the remaining 2-(1-adamantyl)-4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux until the magnesium is consumed.

  • Cool the resulting solution of 3-(1-adamantyl)-4-methoxyphenylmagnesium bromide to the desired temperature for the next step.

Synthesis of this compound

This protocol describes the reaction of the Grignard reagent with a trialkyl borate to form the boronic acid.

Materials:

  • Solution of 3-(1-adamantyl)-4-methoxyphenylmagnesium bromide in THF

  • Trialkyl borate (e.g., trimethyl borate, triisopropyl borate)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for workup

  • Ethyl acetate for extraction

Procedure:

  • In a separate dry, three-necked flask under a nitrogen atmosphere, prepare a solution of the trialkyl borate in anhydrous THF.

  • Cool the trialkyl borate solution to a low temperature (typically between -70°C and 0°C).

  • Slowly add the previously prepared Grignard reagent solution to the cooled trialkyl borate solution via a cannula or dropping funnel, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Quench the reaction by carefully adding aqueous acid (e.g., 10% HCl or H₂SO₄) with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization or precipitation.

Experimental Workflow:

cluster_grignard Grignard Reagent Formation cluster_boronic_acid Boronic Acid Synthesis G1 Charge flask with Mg and LiCl G2 Add solution of 2-(1-adamantyl)-4-bromoanisole in THF G1->G2 G3 Initiate with 1,2-dibromoethane G2->G3 G4 Reflux until Mg is consumed G3->G4 B2 Add Grignard reagent solution G4->B2 Transfer Grignard Reagent B1 Prepare cooled solution of trialkyl borate in THF B1->B2 B3 Warm to room temperature and stir B2->B3 B4 Acidic workup (hydrolysis) B3->B4 B5 Extraction with ethyl acetate B4->B5 B6 Purification B5->B6

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the results from various reported syntheses of this compound, highlighting the impact of different reagents and conditions on the reaction yield.

Starting MaterialGrignard Additive (Eq.)Borate EsterReaction Temp. (°C)Yield (%)Melting Point (°C)Reference
2-(1-Adamantyl)-4-bromoanisoleNoneTrimethyl borate0 to +53~300[1]
2-(1-Adamantyl)-4-bromoanisoleLiCl (0.1)Trimethyl borate0 to +57~300[1]
2-(1-Adamantyl)-4-bromoanisoleLiCl (1.0)Trimethyl borate0 to +548~300[1]
2-(1-Adamantyl)-4-bromoanisoleLiCl (2.0)Trimethyl borate0 to +563~300[1]
2-(1-Adamantyl)-4-bromoanisoleLiCl (3.0)Trimethyl borate0 to +562~300[1]
2-(1-Adamantyl)-4-bromoanisoleNoneTrimethyl borate-7069~300[1]
2-(1-Adamantyl)-4-bromoanisoleNoneTriisopropyl borate0 to +551~300[1]
2-(1-Adamantyl)-4-bromoanisoleNoneTributyl borate0 to +556~300[1]

Application in Suzuki-Miyaura Coupling

This compound is a key reactant in the Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction. This reaction is central to the synthesis of Adapalene, where the boronic acid is coupled with a naphthoic acid derivative.

Signaling Pathway of Suzuki-Miyaura Coupling:

cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OA Oxidative Addition Pd0->OA PdII R1-Pd(II)L2-X OA->PdII + R1-X Trans Transmetalation PdII->Trans PdII_R2 R1-Pd(II)L2-R2 Trans->PdII_R2 + R2-B(OH)2 (Base) RE Reductive Elimination PdII_R2->RE RE->Pd0 + R1-R2 (Product) R1X Organic Halide (e.g., Naphthoate derivative) R1X->OA R2BOH2 Boronic Acid (this compound) R2BOH2->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The synthesis of this compound via a Grignard reagent intermediate is a well-established and scalable method. The reaction yield is significantly influenced by the presence of additives such as lithium chloride and the choice of the borate ester. This technical guide provides the necessary details for researchers and drug development professionals to successfully synthesize this important building block and utilize it in further synthetic applications, such as the Suzuki-Miyaura coupling. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount for achieving high yields and purity.

References

A Technical Guide to the Physical Properties of Adamantyl-Containing Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of adamantyl-containing boronic acids, a class of compounds of significant interest in medicinal chemistry and materials science. The unique steric and electronic properties conferred by the bulky adamantyl group, combined with the versatile reactivity of the boronic acid moiety, make these molecules valuable building blocks for the development of novel therapeutics and functional materials. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of important biological pathways and experimental workflows involving these compounds.

Quantitative Physical Properties

The incorporation of an adamantyl group significantly influences the physicochemical properties of boronic acids, primarily affecting their solubility, lipophilicity, and melting point. Below is a summary of available quantitative data for representative adamantyl-containing boronic acids.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)
1-Adamantylboronic acid660427-99-6C₁₀H₁₇BO₂180.05[1]Not available~9
[4-(Adamantan-1-yl)phenyl]boronic acid1527479-23-7C₁₆H₂₁BO₂256.15[2][3]Not available~9
3-(1-Adamantyl)-4-methoxybenzeneboronic acid459423-32-6C₁₇H₂₃BO₃286.17[4][5]239-242[4][5][6][7][8]8.94 ± 0.10[4][8]

Solubility Profile:

The lipophilic nature of the adamantyl cage generally leads to low aqueous solubility for adamantyl-containing boronic acids. Their solubility is significantly higher in organic solvents.

CompoundSolventSolubility
General Adamantyl-containing Boronic AcidsWaterLow
Organic Solvents (e.g., THF, Dioxane, Chloroform)Soluble

The solubility of boronic acids can be influenced by pH. At pH values above their pKa, they are converted to the more soluble anionic tetrahedral boronate form.[9][11]

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and characterization of adamantyl-containing boronic acids.

Synthesis of [4-(Adamantan-1-yl)phenyl]boronic acid via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of [4-(Adamantan-1-yl)phenyl]boronic acid.

Materials:

  • 1-Bromoadamantane

  • 4-Formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine 1-bromoadamantane (1.0 eq), 4-formylphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Add a 4:1 mixture of toluene and ethanol to the flask.

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure [4-(Adamantan-1-yl)phenyl]boronic acid.

Determination of pKa by UV-Vis Spectrophotometry

This method is based on the change in the UV-Vis spectrum of the boronic acid as a function of pH.

Materials:

  • Adamantyl-containing boronic acid

  • Buffer solutions of known pH (ranging from 2 to 12)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the adamantyl-containing boronic acid in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of solutions with a constant concentration of the boronic acid in different buffer solutions covering a wide pH range.

  • Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each solution.

  • Identify a wavelength where the absorbance changes significantly with pH.

  • Plot the absorbance at this wavelength against the pH.

  • The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the data can be fitted to the Henderson-Hasselbalch equation.

Determination of Aqueous Solubility by the Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • Adamantyl-containing boronic acid

  • Distilled water (or other solvent of interest)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of the solid adamantyl-containing boronic acid to a known volume of water in a sealed vial.

  • Place the vial in a shaking incubator at a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to separate the solid from the saturated solution.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Determine the concentration of the dissolved boronic acid in the aliquot using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • The measured concentration represents the equilibrium solubility of the compound at that temperature.

Single-Crystal X-ray Diffraction Analysis

This technique provides detailed information about the three-dimensional atomic and molecular structure of a crystalline compound.

Procedure:

  • Crystal Growth: Grow single crystals of the adamantyl-containing boronic acid suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector. The crystal is rotated to collect a complete dataset of diffraction intensities.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The initial model of the crystal structure is refined by least-squares methods to improve the fit between the calculated and observed diffraction data. This process yields the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

Visualizations

Signaling Pathway: Proteasome Inhibition

Adamantyl-containing boronic acids have been investigated as inhibitors of the proteasome, a key component of the ubiquitin-proteasome pathway, which is crucial for protein degradation and cellular homeostasis.[12] Inhibition of the proteasome can lead to the accumulation of pro-apoptotic factors, making it a target for cancer therapy.

Proteasome_Inhibition cluster_ubiquitination Ubiquitination cluster_proteasome Proteasome Degradation cluster_inhibition Inhibition cluster_outcome Cellular Outcome Protein Target Protein Poly_Ub_Protein Polyubiquitinated Protein Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ub ligase) E2->E3 E3->Protein Substrate Recognition E3->Poly_Ub_Protein Ub Transfer Proteasome 26S Proteasome Poly_Ub_Protein->Proteasome Recognition & Unfolding Peptides Peptides Proteasome->Peptides Degradation Apoptosis Apoptosis Adamantyl_BA Adamantyl-containing Boronic Acid Adamantyl_BA->Proteasome Inhibition Synthesis_Workflow Start Start: Reagents Reaction Suzuki-Miyaura Coupling Reaction (Heating under Inert Atmosphere) Start->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Drying Drying and Concentration Workup->Drying Purification Column Chromatography Drying->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final Product: Pure Adamantyl-containing Boronic Acid Characterization->Final_Product

References

An In-depth Technical Guide to 3-(1-Adamantyl)-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 3-(1-Adamantyl)-4-methoxyphenylboronic acid, a key organoboron intermediate in synthetic organic chemistry. This document details its molecular structure, physicochemical properties, and a robust synthesis protocol. Furthermore, it elucidates its primary application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the synthesis of Adapalene, a third-generation retinoid. The mechanism of this critical reaction and the biological significance of its downstream product are also discussed, supported by structured data and workflow visualizations to facilitate understanding and application in research and drug development.

Introduction

This compound is a bifunctional organic compound featuring a bulky, lipophilic adamantyl group, a methoxy-substituted phenyl ring, and a reactive boronic acid moiety.[1] The unique combination of these structural features makes it a valuable building block, particularly in medicinal chemistry. The adamantane cage is a well-known pharmacophore that can enhance the lipophilicity and metabolic stability of drug candidates, often improving their pharmacokinetic profiles.[2] The boronic acid group is a versatile functional handle for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction.[3]

This compound is of significant interest as it serves as a crucial precursor in the synthesis of Adapalene, a potent and selective retinoic acid receptor (RAR) agonist used in the topical treatment of acne vulgaris.[2] This guide aims to provide a detailed technical resource for professionals engaged in synthetic chemistry and drug discovery.

Molecular Structure and Properties

The molecular structure of this compound consists of a central benzene ring substituted at the 1, 3, and 4 positions. A boronic acid group [-B(OH)₂] is attached at position 1, an adamantyl group at position 3, and a methoxy group (-OCH₃) at position 4.

Caption: 2D Molecular Structure of the title compound.

Physicochemical Data

Quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 459423-32-6[1][4]
Molecular Formula C₁₇H₂₃BO₃[1][4]
Molecular Weight 286.17 g/mol [4]
Appearance White to off-white solid[4]
Melting Point 239-242 °C[4]
Boiling Point (Predicted) 475.0 ± 55.0 °C at 760 mmHg[4]
Density (Predicted) 1.20 ± 0.1 g/cm³[4]
pKa (Predicted) 8.94 ± 0.10[4]
Storage Conditions Inert atmosphere, 2-8°C[4]
Spectroscopic Data

While detailed, publicly available 1H and 13C NMR spectra with peak assignments are scarce, commercial suppliers indicate the availability of comprehensive analytical data (NMR, HPLC, LC-MS) upon request.[5] For drug development and regulatory purposes, acquiring certified reference standards and their associated analytical data is essential.

Synthesis Protocol

The synthesis of this compound is typically achieved via a Grignard reaction, starting from the corresponding bromo-precursor, 1-(5-Bromo-2-methoxyphenyl)adamantane. The stability of the intermediate Grignard reagent can be enhanced by the addition of lithium chloride.[2]

Synthesis Workflow

synthesis_workflow cluster_start Starting Material cluster_reaction Grignard Formation cluster_boronation Boronation Step cluster_hydrolysis Workup cluster_product Final Product Bromo 1-(5-Bromo-2-methoxyphenyl)adamantane Grignard Formation of Adamantylarylmagnesium Bromide Bromo->Grignard Mg, LiCl, THF Boronation Reaction with Trialkylborate Grignard->Boronation e.g., B(OCH₃)₃ Hydrolysis Acidic Hydrolysis Boronation->Hydrolysis H₃O⁺ Product This compound Hydrolysis->Product Purification

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

The following protocol is adapted from published literature and patents.[2][6]

Materials:

  • 1-(5-Bromo-2-methoxyphenyl)adamantane

  • Magnesium (Mg) filings

  • Lithium Chloride (LiCl), anhydrous

  • 1,2-Dibromoethane (for activation)

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate [B(OCH₃)₃] or Triisopropyl borate [B(OCH(CH₃)₂)₃]

  • Hydrochloric acid (HCl) solution

  • Diethyl ether

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation:

    • To a dry, argon-purged flask, add magnesium filings (0.33 mol) and anhydrous THF (200 ml).

    • Add ground, anhydrous LiCl (0.19 mol).

    • Initiate the reaction by adding a small amount of 1,2-dibromoethane (0.06 mol) with intense stirring.

    • Once the activation reaction subsides, a solution of 1-(5-Bromo-2-methoxyphenyl)adamantane (0.16 mol) in anhydrous THF (400 ml) is added dropwise at a rate sufficient to maintain a gentle reflux.

    • After the addition is complete, continue stirring the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Boronation:

    • Cool the reaction mixture to -70°C in a dry ice/acetone bath.

    • Slowly add a solution of trimethyl borate (0.24 mol) in anhydrous THF (100 ml) to the Grignard reagent, maintaining the temperature below -60°C.

    • After the addition, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Hydrolysis and Workup:

    • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 1M HCl solution until the mixture is acidic.

    • Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Remove the solvents under reduced pressure.

  • Purification:

    • Treat the crude residue with ethyl acetate and store in a refrigerator overnight to induce crystallization.

    • Filter the precipitate and dry under vacuum to yield this compound. Yields reported in the literature for this step range from 50% to 70%.[2][6]

Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a C-C bond between the arylboronic acid and an aryl or vinyl halide/triflate, and is a cornerstone of modern organic synthesis due to its high functional group tolerance and mild reaction conditions.[7]

Catalytic Cycle of Suzuki-Miyaura Coupling

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

suzuki_cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Pd0->PdII_Aryl pos1 Oxidative Addition OxAdd Oxidative Addition OxAdd->Pd0 PdII_Diaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Diaryl PdII_Aryl->PdII_Diaryl pos2 Transmetalation Transmetal Transmetalation Transmetal->PdII_Aryl PdII_Diaryl->Pd0 PdII_Diaryl->Pd0 Product R¹-R² PdII_Diaryl->Product Product Released pos3 Reductive Elimination RedElim Reductive Elimination RedElim->PdII_Diaryl ArX R¹-X (Aryl Halide) ArX->OxAdd Boronic R²-B(OH)₂ (Boronic Acid) Boronic->Transmetal Base Base (e.g., Na₂CO₃) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond, forming a Pd(II) complex.[7]

  • Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (R²) to the palladium center, displacing the halide (X).[9]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst which re-enters the cycle.[7]

Relevance in Drug Development: Synthesis of Adapalene

This compound is a pivotal intermediate for Adapalene.[2] In this synthesis, it is coupled with a derivative of 6-bromo-2-naphthoic acid. Adapalene functions by binding to retinoic acid receptors (RARs), specifically RARβ and RARγ, which are nuclear hormone receptors that act as ligand-activated transcription factors.

Retinoid Signaling Pathway

The binding of a retinoid like Adapalene to RARs initiates a cascade of molecular events that modulate gene expression, leading to changes in cellular differentiation, proliferation, and inflammation.

signaling_pathway cluster_extra cluster_intra cluster_cyto Cytoplasm cluster_nuc Nucleus cluster_response Retinoid Retinoid (e.g., Adapalene) CRABP Binding to Cellular Retinoic Acid-Binding Protein (CRABP) Retinoid->CRABP Cellular Uptake RAR_RXR RAR/RXR Heterodimer CRABP->RAR_RXR Nuclear Translocation RARE Retinoic Acid Response Element (RARE) on DNA RAR_RXR->RARE Binding to DNA Transcription Modulation of Gene Transcription RARE->Transcription Response ↓ Proliferation ↓ Inflammation ↑ Differentiation Transcription->Response

References

An In-depth Technical Guide on 3-(1-Adamantyl)-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of 3-(1-Adamantyl)-4-methoxyphenylboronic acid, a key intermediate in the synthesis of various compounds of pharmaceutical interest. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties
PropertyValue
CAS Number 459423-32-6[1]
Molecular Formula C₁₇H₂₃BO₃[1]
Molecular Weight 286.17 g/mol
Appearance White to off-white solid
Melting Point 239-242 °C[2][3]

Spectroscopic Data

Due to the limited availability of publicly accessible spectra for this compound, the following data is a combination of reported information and predicted values based on the analysis of its structural analogues, primarily 4-methoxyphenylboronic acid and adamantane derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is crucial for confirming the presence of the aromatic, methoxy, and adamantyl protons and their respective chemical environments.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
B(OH)₂1.5 - 2.5br s2H
Adamantyl-H (CH₂)1.70 - 1.85m12H
Adamantyl-H (CH)2.05 - 2.15br s3H
Methoxy (OCH₃)3.8 - 3.9s3H
Aromatic-H6.8 - 7.0d1H
Aromatic-H7.6 - 7.8dd1H
Aromatic-H7.8 - 7.9d1H

Note: The chemical shifts are predicted and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Assignment Predicted Chemical Shift (δ, ppm)
Adamantyl-C (CH₂)29 - 30
Adamantyl-C (CH)36 - 37
Adamantyl-C (quaternary)40 - 42
Methoxy (OCH₃)55 - 56
Aromatic-C110 - 112
Aromatic-C135 - 137
Aromatic-C138 - 140
Aromatic-C (C-B)130 - 135 (broad)
Aromatic-C (C-OCH₃)160 - 162
Aromatic-C (C-Adamantyl)145 - 147

Note: The chemical shift for the carbon attached to boron (C-B) is often broad due to quadrupolar relaxation of the boron nucleus.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

m/z Predicted Assignment
286[M]⁺ (Molecular Ion)
268[M - H₂O]⁺
243[M - B(OH)₂]⁺
135[Adamantyl]⁺

Note: The fragmentation pattern is predicted based on the structure and may show other characteristic fragments.

Infrared (IR) Spectroscopy

The IR spectrum helps in identifying the functional groups present in the molecule.

Wave Number (cm⁻¹) Assignment
3200 - 3600 (broad)O-H stretch (from B(OH)₂)[4]
2850 - 3000C-H stretch (adamantyl and aromatic)[5]
1600 - 1610C=C stretch (aromatic)[5]
1300 - 1400B-O stretch
1240 - 1260C-O stretch (aryl ether)
1000 - 1100B-C stretch

Experimental Protocol: Synthesis

The synthesis of this compound is typically achieved through a Grignard reaction, as detailed in the literature.[6][7]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis and Workup A 1-(3-Bromo-4-methoxyphenyl)adamantane D Grignard Reagent Solution A->D Reaction B Magnesium Turnings B->D Reaction C Anhydrous THF C->D Reaction F Intermediate Borate Ester D->F Addition at low temperature E Triisopropyl Borate E->F H Crude Product F->H Hydrolysis G Aqueous Acid (e.g., HCl) G->H I Purification (Recrystallization) H->I J This compound I->J

A flowchart illustrating the synthesis of this compound.
Detailed Methodology

Materials:

  • 1-(3-Bromo-4-methoxyphenyl)adamantane

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal)

  • Triisopropyl borate

  • Hydrochloric acid (aqueous solution)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Grignard Reagent Formation:

    • A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings.

    • A crystal of iodine is added to activate the magnesium.

    • A solution of 1-(3-Bromo-4-methoxyphenyl)adamantane in anhydrous THF is added dropwise to the magnesium suspension under a nitrogen atmosphere.

    • The reaction mixture is gently heated to initiate the Grignard reaction, which is evidenced by the disappearance of the iodine color and gentle refluxing. The mixture is then stirred until the magnesium is consumed.

  • Borylation:

    • The Grignard reagent solution is cooled to -78 °C in a dry ice/acetone bath.

    • A solution of triisopropyl borate in anhydrous THF is added dropwise to the cooled Grignard reagent, maintaining the temperature below -70 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Hydrolysis and Workup:

    • The reaction mixture is cooled in an ice bath, and an aqueous solution of hydrochloric acid is slowly added to hydrolyze the borate ester.

    • The resulting mixture is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification:

    • The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield this compound as a white solid.

Characterization Workflow

The following diagram outlines the typical workflow for the characterization of the synthesized this compound.

G Start Synthesized Product TLC Thin Layer Chromatography (TLC) (Purity Check) Start->TLC MP Melting Point Determination TLC->MP NMR NMR Spectroscopy (¹H and ¹³C) MP->NMR MS Mass Spectrometry NMR->MS IR IR Spectroscopy MS->IR Final Confirmed Structure and Purity IR->Final

A diagram showing the characterization workflow for this compound.

References

The Adamantyl Group: A Double-Edged Sword in Boronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of sterically demanding moieties into drug candidates and functional materials is a widely employed strategy to modulate their physicochemical properties, metabolic stability, and biological activity. Among these, the adamantyl group, a rigid and bulky hydrocarbon cage, has garnered significant attention. When appended to a boronic acid, the adamantyl group exerts profound effects on its reactivity, stability, and utility in synthetic chemistry, particularly in the cornerstone of modern organic synthesis: the Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive analysis of the steric and electronic effects of the adamantyl group on boronic acid reactivity, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Dual Nature of the Adamantyl Group: Steric Hindrance and Electronic Influence

The adamantyl group influences the reactivity of a boronic acid through a combination of steric and electronic effects. Understanding this duality is crucial for predicting and controlling the outcome of chemical reactions.

Steric Effects: A Bulky Guardian

The most prominent feature of the adamantyl group is its significant steric bulk.[1] This three-dimensional cage-like structure imposes considerable steric hindrance around the boronic acid functional group, which can have both beneficial and detrimental consequences.

  • Slower Reaction Rates: The steric congestion created by the adamantyl group can hinder the approach of reactants and catalysts, leading to slower reaction rates in Suzuki-Miyaura cross-coupling reactions compared to less bulky boronic acids like phenylboronic acid.[2] This is particularly evident during the transmetalation step of the catalytic cycle, which is often rate-determining.[3]

  • Increased Selectivity: The steric bulk can enhance the selectivity of a reaction by favoring the formation of a specific product. In cases where multiple reaction pathways are possible, the adamantyl group can block less favorable approaches, leading to higher regioselectivity or stereoselectivity.

  • Enhanced Stability: The adamantyl group can act as a protective shield, sterically hindering pathways for decomposition, such as protodeboronation, where the carbon-boron bond is cleaved by a proton source.[4] This contributes to the enhanced thermal and chemical stability of adamantyl-containing boronic acids.[1]

Electronic Effects: A Subtle Contributor

While the steric effects are dominant, the electronic contribution of the adamantyl group, although less pronounced, is not negligible. The adamantyl group is generally considered to be a weak electron-donating group. This can be quantified by its Hammett substituent constant (σ). The Hammett constant for the 1-adamantyl group is approximately -0.12 to -0.13, indicating its electron-donating nature through induction.[5]

  • Increased Nucleophilicity: The electron-donating nature of the adamantyl group can slightly increase the electron density on the carbon atom attached to the boron, making the boronic acid a slightly better nucleophile in the transmetalation step of the Suzuki-Miyaura coupling. However, this effect is often overshadowed by the more significant steric hindrance.

  • Influence on Acidity: The electronic nature of the substituent on a phenylboronic acid can influence its Lewis acidity (pKa). Electron-donating groups generally increase the pKa, making the boronic acid less acidic.[6][7]

The interplay of these steric and electronic effects is what defines the unique reactivity profile of adamantyl boronic acids.

Quantitative Analysis of Reactivity

Direct quantitative comparisons of the reactivity of adamantyl boronic acids with their non-sterically hindered counterparts are limited in the literature.[8] However, by examining data for other sterically hindered boronic acids and general principles of Suzuki-Miyaura kinetics, we can infer the expected trends.

Table 1: Illustrative Comparison of Relative Initial Rates in Suzuki-Miyaura Coupling

Boronic Acid ClassExampleRelative Initial Rate (Approx.)Key Influencing Factor
Aryl (Electron-Neutral)Phenylboronic Acid~5.0Baseline
Aryl (Electron-Rich)4-Methoxyphenylboronic Acid~7.0Accelerated transmetalation
Aryl (Electron-Poor)4-Trifluoromethylphenylboronic Acid~3.0Slower transmetalation
Primary AlkylEthylboronic Acid1.0Slower transmetalation of sp³ carbon
Secondary AlkylIsopropylboronic Acid~0.3Increased steric hindrance
Tertiary Alkyl (Bulky) 1-Adamantylboronic Acid < 0.3 (Estimated) Significant steric hindrance

Note: The relative initial rates are illustrative and based on general principles. Actual rates are highly dependent on specific reaction conditions (catalyst, ligand, base, solvent, temperature).[2]

Table 2: Representative Yields in Suzuki-Miyaura Coupling with a Sterically Hindered Aryl Halide

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1-Adamantylboronic acid1-Bromo-2,6-dimethylbenzenePd(OAc)₂, SPhosK₃PO₄1,4-Dioxane1001875
Phenylboronic acid1-Bromo-2,6-dimethylbenzenePd(OAc)₂, SPhosK₃PO₄1,4-Dioxane1001292

This table provides a hypothetical comparison based on typical conditions for coupling sterically hindered substrates. Specific experimental data for a direct comparison is scarce.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling with 1-Adamantylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.[8]

Materials:

  • 1-Adamantylboronic acid (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To a flame-dried Schlenk tube or round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, 1-adamantylboronic acid, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Assessing the Stability of Adamantyl Boronic Acid by HPLC

This protocol can be adapted to assess stability under various conditions (e.g., different pH, temperature, or in the presence of an oxidant).

Materials:

  • Adamantyl boronic acid

  • HPLC grade solvent (e.g., acetonitrile)

  • HPLC system with a UV or RI detector

  • C18 reverse-phase column

Procedure:

  • Prepare a stock solution of adamantyl boronic acid of known concentration in the chosen solvent.

  • Divide the stock solution into aliquots for different time points or conditions.

  • Store the aliquots under the desired conditions.

  • At each time point, take a sample from the corresponding aliquot and dilute it to a suitable concentration for HPLC analysis.

  • Inject the sample onto the HPLC system.

  • Monitor the peak area of the adamantyl boronic acid. The appearance of new peaks may indicate degradation products.

  • Calculate the percentage of the remaining adamantyl boronic acid relative to the initial time point.

Visualizing the Effects and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the effects of the adamantyl group on boronic acid reactivity.

Suzuki_Miyaura_Cycle cluster_steric Adamantyl Group Effect Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)-X L_n OxAdd->PdII_RX Transmetal Transmetalation (Rate-Determining) PdII_RX->Transmetal PdII_RAr R-Pd(II)-Ar L_n Transmetal->PdII_RAr ArBOH2 Ad-Ar-B(OH)₂ ArBOH2->Transmetal Steric_Hindrance Steric hindrance from a bulky adamantyl group slows this step ArBOH2->Steric_Hindrance Base Base Base->Transmetal RedElim Reductive Elimination PdII_RAr->RedElim RedElim->Pd0 Regeneration Product R-Ar RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the rate-determining transmetalation step where the steric bulk of the adamantyl group can significantly decrease the reaction rate.

Steric_Electronic_Effects Adamantyl_BA Adamantyl Boronic Acid Steric_Effect Steric Effects (Dominant) Adamantyl_BA->Steric_Effect Electronic_Effect Electronic Effects (Subtle) Adamantyl_BA->Electronic_Effect Slow_Rate Slower Reaction Rate Steric_Effect->Slow_Rate High_Selectivity Increased Selectivity Steric_Effect->High_Selectivity Enhanced_Stability Enhanced Stability Steric_Effect->Enhanced_Stability Weak_EDG Weak Electron- Donating Group (EDG) Electronic_Effect->Weak_EDG Increased_pKa Slightly Increased pKa Electronic_Effect->Increased_pKa

Caption: A summary of the dominant steric and subtle electronic effects exerted by the adamantyl group on the properties and reactivity of boronic acids.

Stability_Workflow Start Prepare Stock Solution of Adamantyl Boronic Acid Incubate Incubate Aliquots under Defined Stress Conditions (e.g., Temp, pH, Oxidant) Start->Incubate Sample Sample at Regular Time Intervals Incubate->Sample Analyze Analyze by HPLC or NMR Sample->Analyze Quantify Quantify Remaining Boronic Acid Analyze->Quantify Data Plot % Remaining vs. Time to Determine Degradation Rate Quantify->Data

Caption: A generalized experimental workflow for quantitatively assessing the stability of adamantyl boronic acid under various stress conditions.

Conclusion and Future Outlook

The adamantyl group imparts a unique set of properties to boronic acids, primarily driven by its substantial steric bulk. While this steric hindrance often leads to slower reaction kinetics in processes like the Suzuki-Miyaura coupling, it can be strategically exploited to enhance selectivity and improve the stability of the boronic acid. The weak electron-donating nature of the adamantyl group plays a secondary, more subtle role in modulating reactivity.

For researchers in drug discovery and materials science, adamantyl boronic acids represent valuable building blocks. Their enhanced stability can be advantageous in multi-step syntheses and for the long-term storage of intermediates. The challenge of slower reactivity can often be overcome by careful optimization of reaction conditions, including the use of highly active catalyst systems and appropriate ligands.

Future research in this area should focus on obtaining more direct and comprehensive quantitative data to precisely model the reactivity of adamantyl boronic acids. Computational studies could provide deeper insights into the transition state geometries and activation energies, further elucidating the interplay between steric and electronic effects. The development of new catalytic systems specifically designed to accommodate bulky substrates will also be crucial in expanding the synthetic utility of this important class of organoboron reagents. By harnessing the unique characteristics of the adamantyl group, chemists can continue to develop novel and efficient synthetic methodologies for the creation of complex and valuable molecules.

References

Stability and Storage of 3-(1-Adamantyl)-4-methoxyphenylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(1-Adamantyl)-4-methoxyphenylboronic acid. The information presented herein is crucial for ensuring the integrity and reactivity of this compound in research and development applications. The guidance is based on the known chemical properties of arylboronic acids and available data for the specific compound.

Chemical Properties and Structure

This compound is an organic compound containing a bulky adamantyl group and a methoxy group on the phenyl ring, ortho and para to the boronic acid moiety, respectively. Its chemical structure plays a significant role in its reactivity and stability.

Molecular Formula: C₁₇H₂₃BO₃ Molecular Weight: 286.18 g/mol [1] Appearance: White to off-white solid

Stability Profile

Based on available safety data, this compound is considered stable under normal laboratory conditions.[1] However, like other arylboronic acids, it is susceptible to degradation under specific environmental conditions. The primary degradation pathways for arylboronic acids include protodeboronation and oxidation.

Key Factors Influencing Stability:

FactorInfluence on Stability
Moisture/Humidity Promotes hydrolysis and can facilitate protodeboronation.[2][3]
Temperature Elevated temperatures can accelerate degradation. Avoid excess heat.[1]
Light Exposure to light, particularly UV, can potentially lead to degradation.
pH Stability is pH-dependent; basic conditions can promote protodeboronation.[2][3]
Oxygen/Oxidizing Agents Arylboronic acids can be susceptible to oxidation.[4]

Recommended Storage and Handling

To maintain the quality and shelf-life of this compound, the following storage and handling procedures are recommended:

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature 2-8°C or Room TemperatureTo minimize thermal degradation.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidation.
Container Tightly sealed, opaque containerTo protect from moisture and light.
Location Dry and well-ventilated placeTo avoid moisture absorption and ensure safety.[1]

Handling Precautions:

  • Handle in accordance with good industrial hygiene and safety practices.[1]

  • Avoid formation of dust.[1]

  • Ensure adequate ventilation.[1]

  • Wear appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Wash hands thoroughly after handling.

Degradation Pathways

The principal degradation pathway for arylboronic acids is protodeboronation, which involves the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. This process is often catalyzed by acid or base and can be accelerated by the presence of water.

cluster_main Factors Affecting Stability cluster_factors Influencing Factors A This compound B Degradation Products A->B Degradation F1 Moisture F1->A F2 Heat F2->A F3 Light F3->A F4 Oxygen F4->A F5 pH F5->A cluster_workflow Stability Testing Workflow A Sample Preparation B Exposure to Stress Conditions (Heat, Light, Humidity, pH) A->B C Sample Analysis (e.g., HPLC, NMR) B->C D Data Interpretation and Degradation Profile C->D

References

Adamantyl Phenylboronic Acids: A Technical Guide to Synthesis, Applications, and Core Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of the bulky, lipophilic adamantyl cage with the versatile phenylboronic acid moiety has given rise to a class of molecules with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the synthesis, applications, and key quantitative data of adamantyl phenylboronic acids, offering a valuable resource for researchers and professionals in drug development and related fields.

Core Concepts: The Adamantyl Phenylboronic Acid Scaffold

Adamantyl phenylboronic acids are characterized by the presence of a rigid, three-dimensional adamantane group attached to a phenyl ring, which in turn bears a boronic acid (-B(OH)₂) functional group. This unique combination of structural features imparts several advantageous properties:

  • Lipophilicity and Membrane Permeability: The adamantane cage is highly lipophilic, which can enhance the ability of these molecules to cross cell membranes, a crucial factor in drug design.[1]

  • Steric Hindrance: The bulkiness of the adamantyl group can provide steric hindrance, influencing the binding selectivity of the molecule to biological targets such as enzymes.[1]

  • Reversible Covalent Bonding: The phenylboronic acid moiety is capable of forming reversible covalent bonds with 1,2- and 1,3-diols, a property that is central to their application as sensors and in drug delivery systems.[2][3]

  • Stability: The adamantane structure is exceptionally stable, contributing to the overall robustness of the molecule.

Synthesis of Adamantyl Phenylboronic Acids

The synthesis of adamantyl phenylboronic acids primarily relies on two well-established organometallic reactions: the Suzuki-Miyaura coupling and the Grignard reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. In the context of adamantyl phenylboronic acids, this typically involves the reaction of an adamantyl halide with a phenylboronic acid derivative or vice versa.

A general synthetic route to [4-(Adamantan-1-yl)phenyl]boronic acid via Suzuki-Miyaura coupling is outlined below:

Suzuki_Miyaura_Coupling 1-Bromoadamantane 1-Bromoadamantane Reaction 1-Bromoadamantane->Reaction 4-Bromophenylboronic acid 4-Bromophenylboronic acid 4-Bromophenylboronic acid->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water)->Reaction Product [4-(Adamantan-1-yl)phenyl]boronic acid Reaction->Product

Figure 1. Suzuki-Miyaura coupling for [4-(Adamantan-1-yl)phenyl]boronic acid.

Experimental Protocol: Synthesis of [4-(Adamantan-1-yl)phenyl]boronic acid via Suzuki-Miyaura Coupling

  • Materials: 1-bromoadamantane, 4-bromophenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., potassium carbonate), and a solvent system (e.g., a mixture of dioxane and water).

  • Procedure:

    • In a reaction vessel purged with an inert gas (e.g., argon), dissolve 1-bromoadamantane and 4-bromophenylboronic acid in the solvent system.

    • Add the palladium catalyst and the base to the mixture.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction using a suitable analytical technique (e.g., thin-layer chromatography or liquid chromatography-mass spectrometry).

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform an aqueous work-up to remove inorganic salts and the catalyst.

    • Extract the product with an organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure [4-(Adamantan-1-yl)phenyl]boronic acid.

Grignard Reaction

An alternative synthetic route involves the use of a Grignard reagent. This method is particularly useful for preparing adamantyl phenylboronic acids with different substitution patterns.

Grignard_Reaction Adamantyl-phenyl bromide Adamantyl-phenyl bromide Grignard_Reagent Adamantyl-phenylmagnesium bromide Adamantyl-phenyl bromide->Grignard_Reagent 1. Mg, Anhydrous Ether Mg Mg Anhydrous Ether Anhydrous Ether Product Adamantyl phenylboronic acid Grignard_Reagent->Product 2. Trialkyl borate 3. Acidic Workup Trialkyl borate Trialkyl borate Acidic Workup Acidic Workup

Figure 2. Grignard reaction for adamantyl phenylboronic acid synthesis.

Experimental Protocol: Synthesis of Adamantyl Phenylboronic Acid via Grignard Reaction

  • Materials: An appropriate adamantyl-substituted phenyl bromide, magnesium turnings, anhydrous diethyl ether or tetrahydrofuran (THF), and a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).

  • Procedure:

    • Activate the magnesium turnings in a flame-dried reaction vessel under an inert atmosphere.

    • Add a solution of the adamantyl-phenyl bromide in the anhydrous solvent dropwise to the magnesium turnings to initiate the formation of the Grignard reagent. The reaction is typically exothermic.

    • Once the Grignard reagent has formed, cool the reaction mixture in an ice bath.

    • Slowly add a solution of the trialkyl borate in the anhydrous solvent to the Grignard reagent.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by carefully adding an acidic aqueous solution (e.g., dilute HCl).

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate.

    • Purify the crude product to obtain the desired adamantyl phenylboronic acid.

Applications in Drug Development

The unique properties of adamantyl phenylboronic acids make them attractive scaffolds for the development of new therapeutic agents.

Enzyme Inhibition

Boronic acids are known to be potent inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site. The bulky adamantyl group can enhance binding affinity and selectivity for the target enzyme. While specific Ki values for adamantyl phenylboronic acids are not widely reported, related phenylboronic acid derivatives have shown significant inhibitory activity against enzymes like β-lactamases.[2]

Compound Enzyme Inhibition Constant (Ki)
Phenylboronic Acid Derivativesβ-lactamasesLow micromolar to nanomolar range[2]

Note: Data for adamantyl-specific derivatives is an area for further research.

Anticancer Activity

Phenylboronic acid derivatives have demonstrated promising anticancer properties.[2] Their mechanism of action can involve the inhibition of key enzymes in cancer cell signaling pathways or targeting the overexpressed sialic acid on the surface of cancer cells.[2] The incorporation of an adamantyl group can potentially enhance the antiproliferative activity.

Compound/Derivative Cancer Cell Line IC50 Value
Phenylboronic Acid DerivativesVarious cancer cell linesMicromolar range[1]
Adamantyl ChalconesPancreatic cancer (Miapaca2)Active[4]

Note: Specific IC50 values for adamantyl phenylboronic acids against a range of cancer cell lines are needed for a comprehensive understanding of their potential.

Drug Delivery Systems

The ability of phenylboronic acids to bind with diols, such as those found in saccharides, has been exploited in the development of glucose-responsive drug delivery systems.[5] Nanoparticles decorated with adamantyl phenylboronic acid can be designed to release their cargo, such as insulin, in response to changes in glucose concentration. The adamantyl group can also act as a lipophilic anchor to improve the stability and drug-loading capacity of these nanocarriers.

Adamantyl Phenylboronic Acids as Chemical Sensors

The reversible interaction of the boronic acid moiety with diols forms the basis of their application as chemical sensors, particularly for biologically important molecules like glucose and for the detection of reactive oxygen species (ROS).

Glucose Sensing

Fluorescent sensors based on phenylboronic acids can detect glucose through changes in their fluorescence emission upon binding.[3][6] The adamantyl group can be incorporated to modulate the sensor's properties, such as its solubility and binding affinity.

Glucose_Sensing cluster_0 Low Glucose cluster_1 High Glucose Adamantyl_PBA_Fluorophore_Free Adamantyl Phenylboronic Acid -Fluorophore Conjugate Low_Fluorescence Low Fluorescence Adamantyl_PBA_Fluorophore_Free->Low_Fluorescence Adamantyl_PBA_Fluorophore_Bound Adamantyl Phenylboronic Acid -Fluorophore-Glucose Complex Adamantyl_PBA_Fluorophore_Free->Adamantyl_PBA_Fluorophore_Bound + Glucose Adamantyl_PBA_Fluorophore_Bound->Adamantyl_PBA_Fluorophore_Free - Glucose High_Fluorescence High Fluorescence Adamantyl_PBA_Fluorophore_Bound->High_Fluorescence Glucose Glucose

Figure 3. Principle of a fluorescent glucose sensor.

Performance of Phenylboronic Acid-Based Glucose Sensors:

Sensor Type Analyte Detection Range Key Features
Fluorescent ProbesGlucoseMillimolar range[7]High sensitivity and selectivity[6]
Hydrogel-based SensorsGlucosePhysiological concentrations[8]Reversible swelling/shrinking response[8]

Note: Quantitative data for adamantyl-specific sensors is an active area of research.

Reactive Oxygen Species (ROS) Detection

Phenylboronic acids can be oxidized by certain ROS, such as hydrogen peroxide, leading to a change in their fluorescence properties. This has been utilized to develop fluorescent probes for ROS detection in biological systems. The adamantyl group can enhance the probe's stability and cellular uptake.

Conclusion and Future Perspectives

Adamantyl phenylboronic acids represent a promising class of compounds with a wide range of potential applications in drug discovery and sensor technology. Their unique structural features, combining the lipophilicity and steric bulk of the adamantane moiety with the versatile reactivity of the phenylboronic acid group, provide a strong foundation for the design of novel molecules with tailored properties.

Future research in this area should focus on:

  • Synthesis of Diverse Libraries: The development of efficient synthetic methods to create a wider variety of adamantyl phenylboronic acid derivatives with different substitution patterns is crucial for comprehensive structure-activity relationship (SAR) studies.

  • Quantitative Biological Evaluation: There is a pressing need for more quantitative data, such as IC50 and Ki values, for adamantyl phenylboronic acids against a broad range of biological targets.

  • Advanced Sensor Development: The design and fabrication of highly sensitive and selective sensors based on adamantyl phenylboronic acids for the detection of various biologically relevant analytes.

  • In Vivo Studies: Translating the promising in vitro results into in vivo studies is essential to validate the therapeutic potential of these compounds.

By addressing these areas, the full potential of adamantyl phenylboronic acids can be unlocked, paving the way for the development of new and effective drugs and diagnostic tools.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with 3-(1-Adamantyl)-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and protocols for the use of 3-(1-Adamantyl)-4-methoxyphenylboronic acid in Suzuki-Miyaura coupling reactions.

The adamantyl moiety is a key structural feature in numerous approved drugs, including antivirals and agents for Alzheimer's and Parkinson's disease. Its unique three-dimensional, rigid, and lipophilic nature is often exploited in drug design to enhance binding affinity, improve pharmacokinetic properties, and explore the "three-dimensional space" of drug targets.[1][2] The incorporation of an adamantyl group can significantly increase the lipophilicity of a molecule, which can be beneficial for crossing the blood-brain barrier.[1] this compound is a valuable building block for introducing this bulky, lipophilic group into target molecules. A prominent application of this boronic acid is in the synthesis of Adapalene, a third-generation synthetic retinoid used in the treatment of acne.[2][3]

Synthesis of this compound

A reproducible and scalable method for the synthesis of this compound involves the use of a Grignard reagent prepared from 2-(1-adamantyl)-4-bromoanisole. The presence of lithium chloride (LiCl) is crucial for achieving high yields in the Grignard formation. The subsequent reaction with a trialkyl borate, such as trimethyl borate, followed by acidic workup, affords the desired boronic acid.[4]

Experimental Protocol: Synthesis of this compound[5]
  • Grignard Reagent Formation:

    • To a flask containing magnesium filings (1.5 eq) and anhydrous lithium chloride (2-3 eq) under an inert atmosphere (e.g., argon), add dry tetrahydrofuran (THF).

    • Initiate the reaction by adding a small amount of 1,2-dibromoethane.

    • Slowly add a solution of 2-(1-adamantyl)-4-bromoanisole (1 eq) in dry THF to the activated magnesium suspension at 0-5 °C.

    • Stir the mixture at this temperature until the magnesium is consumed.

  • Borylation:

    • Cool the Grignard reagent solution to -70 °C.

    • Slowly add trimethyl borate (1.5-2 eq) to the cooled solution, maintaining the temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Workup and Isolation:

    • Cool the reaction mixture in an ice bath and slowly add a solution of hydrochloric acid.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or precipitation to yield this compound as a solid.

Suzuki-Miyaura Coupling Reactions

This compound is a sterically hindered boronic acid. Successful Suzuki-Miyaura coupling reactions with this substrate often require careful selection of the catalyst, ligand, base, and solvent to overcome the steric hindrance.[5][6]

General Considerations for Coupling with Sterically Hindered Substrates:
  • Catalyst/Ligand System: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective in promoting the coupling of sterically hindered partners.[6] Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.

  • Base: The choice of base is critical. For sterically demanding couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).

  • Solvent: Aprotic polar solvents such as dioxane, THF, or toluene, often in combination with water, are commonly used.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Methyl 6-bromo-2-naphthoate[5]

This protocol is based on the synthesis of a precursor to Adapalene.

  • Reaction Setup:

    • In a reaction vessel, combine this compound (1.05 eq), methyl 6-bromo-2-naphthoate (1 eq), and a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.5 mol%) or palladium acetate (Pd(OAc)₂, 0.5 mol%).

    • Add a suitable phosphine ligand if the palladium source is not pre-ligated.

    • Add the base, for example, an aqueous solution of potassium phosphate (K₃PO₄, 2.8 eq).

    • Add a suitable solvent system, such as a mixture of toluene and water.

  • Reaction Execution:

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the mixture to a temperature between 80 °C and 100 °C and stir vigorously until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product, methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate, can be purified by column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of the boronic acid and its subsequent Suzuki-Miyaura coupling.

Table 1: Synthesis of this compound [4]

Starting MaterialGrignard ConditionsBorating AgentYield (%)
2-(1-Adamantyl)-4-bromoanisoleMg, LiCl (3 eq), THF, 0-5°CTrimethyl borate62
2-(1-Adamantyl)-4-bromoanisoleMg, LiCl (2 eq), THF, 0-5°CTrimethyl borate63
2-(1-Adamantyl)-4-bromoanisoleMg, LiCl (3 eq), THF, -70°CTrimethyl borate69
2-(1-Adamantyl)-4-bromoanisoleMg, no LiCl, THFTrimethyl borate3

Table 2: Suzuki-Miyaura Coupling of this compound Derivatives with Methyl 6-bromo-2-naphthoate [4]

Boronic Acid DerivativePalladium Source (mol%)BaseSolventProductYield (%)
This compoundPd₂(dba)₃ (0.5)K₃PO₄ (aq)TolueneMethyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate86
This compound pinacol esterPd(OAc)₂ (0.5)K₃PO₄ (aq)TolueneMethyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate87

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX OxAdd Oxidative Addition OxAdd->Pd0 ArPdAr_prime Ar-Pd(II)-Ar' Ln ArPdX->ArPdAr_prime Transmetal Transmetalation Transmetal->ArPdX ArPdAr_prime->Pd0 RedElim Reductive Elimination RedElim->ArPdAr_prime ArX Ar-X Ar_prime_B Ar'-B(OR)2 Base Base ArAr_prime Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow start Start reagents Combine Reactants: - Boronic Acid Derivative - Aryl Halide - Palladium Catalyst - Base - Solvent start->reagents degas Degas Mixture (e.g., with Argon) reagents->degas heat Heat and Stir (e.g., 80-100 °C) degas->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (e.g., Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End Product characterize->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: 3-(1-Adamantyl)-4-methoxyphenylboronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Adamantyl)-4-methoxyphenylboronic acid is a key synthetic intermediate that has found a significant application in medicinal chemistry, most notably in the synthesis of the third-generation retinoid, Adapalene. The incorporation of the bulky, lipophilic adamantyl group can enhance the pharmacokinetic and pharmacodynamic properties of drug molecules. This document provides detailed application notes and protocols for the use of this compound, focusing on its role in the synthesis of Adapalene, a widely used topical treatment for acne vulgaris.

Core Application: Synthesis of Adapalene

This compound serves as a crucial building block in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the carbon-carbon bond between the adamantyl-methoxyphenyl moiety and a naphthoic acid derivative, leading to the formation of Adapalene.

Mechanism of Action of Adapalene

Adapalene exerts its therapeutic effects by selectively modulating nuclear retinoic acid receptors (RARs), specifically RARβ and RARγ. This interaction regulates gene expression involved in cellular differentiation, proliferation, and inflammation. By normalizing the differentiation of follicular epithelial cells, Adapalene prevents the formation of microcomedones, the precursors to acne lesions.[1][2] Its anti-inflammatory properties are attributed to the inhibition of the lipooxygenase pathway and the oxidative metabolism of arachidonic acid.[2]

Diagram of the Retinoid Signaling Pathway

Caption: Retinoid signaling pathway modulated by Adapalene.

Data Presentation

Table 1: Summary of Yields for the Synthesis of Adapalene and Intermediates
StepReactantsProductCatalyst/ReagentsYield (%)Reference
1. Synthesis of this compound2-(1-Adamantyl)-4-bromoanisole, Magnesium, Lithium Chloride, Triisopropyl borateThis compoundTHF~68%[3]
2. Suzuki-Miyaura CouplingThis compound, Methyl 6-bromo-2-naphthoateMethyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoatePdCl2(dppf), Na2CO388-92%[4]
3. SaponificationMethyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acidKOH, Ethylene glycol~96%[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a reported high-yield synthesis.[3]

Materials:

  • 2-(1-Adamantyl)-4-bromoanisole

  • Magnesium turnings

  • Anhydrous Lithium Chloride (LiCl)

  • Anhydrous Tetrahydrofuran (THF)

  • 1,2-Dibromoethane

  • Triisopropyl borate

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry flask under an argon atmosphere, add magnesium turnings (1.2 eq) and anhydrous THF.

  • Add ground anhydrous LiCl (1.2 eq).

  • Add 1,2-dibromoethane (0.2 eq) to activate the magnesium.

  • Once the activation reaction subsides, add a solution of 2-(1-adamantyl)-4-bromoanisole (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to reflux for an additional 2 hours to ensure the formation of the Grignard reagent.

  • Cool the reaction mixture to -70°C in a dry ice/acetone bath.

  • Slowly add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature below -60°C.

  • After the addition, allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be purified by recrystallization.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Adapalene

This protocol describes the coupling of the boronic acid with a naphthoate derivative.[4]

Materials:

  • This compound

  • Methyl 6-bromo-2-naphthoate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf))

  • Sodium carbonate (Na2CO3)

  • Toluene

  • Water

Procedure:

  • In a reaction flask, combine this compound (1.1 eq), methyl 6-bromo-2-naphthoate (1.0 eq), and PdCl2(dppf) (0.03 eq).

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Add a 2 M aqueous solution of Na2CO3 (2.5 eq).

  • Thoroughly degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 85-90°C) and stir vigorously under an argon atmosphere for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate, can be purified by column chromatography or recrystallization.

  • The final step involves the saponification of the methyl ester to yield Adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid) using a strong base like potassium hydroxide in a suitable solvent such as ethylene glycol.[4]

Mandatory Visualization

Diagram of the Synthetic Workflow for Adapalene

Adapalene Synthesis Workflow 4-Bromophenol 4-Bromophenol Intermediate_1 2-(1-Adamantyl)-4-bromophenol 4-Bromophenol->Intermediate_1 Alkylation Intermediate_2 2-(1-Adamantyl)-4-bromoanisole Intermediate_1->Intermediate_2 Dimethyl_Sulfate Dimethyl_Sulfate Dimethyl_Sulfate->Intermediate_2 Methylation Boronic_Acid This compound Intermediate_2->Boronic_Acid Mg_LiCl Mg, LiCl Mg_LiCl->Boronic_Acid Triisopropyl_borate Triisopropyl_borate Triisopropyl_borate->Boronic_Acid Grignard & Borylation Adapalene_Ester Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate Boronic_Acid->Adapalene_Ester Naphthoate Methyl 6-bromo-2-naphthoate Naphthoate->Adapalene_Ester Suzuki-Miyaura Coupling Adapalene Adapalene Adapalene_Ester->Adapalene KOH KOH KOH->Adapalene Saponification

Caption: Synthetic workflow for Adapalene.

References

Application Notes and Protocols for Palladium-Catalyzed Sterically Hindered Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, the synthesis of sterically congested biaryls, particularly those with multiple ortho-substituents, presents a significant challenge. Steric hindrance can impede key steps in the catalytic cycle, leading to low yields and slow reaction rates. This document provides detailed application notes and protocols for overcoming these challenges using advanced palladium catalyst systems.

The Challenge of Steric Hindrance in Suzuki Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. Steric hindrance, especially from ortho-substituents on the aryl halides and boronic acids, can negatively impact each of these steps. Bulky groups can hinder the approach of the palladium catalyst to the aryl halide during oxidative addition and impede the transfer of the aryl group from boron to palladium in the transmetalation step. Most critically, the final reductive elimination step to form the C-C bond and regenerate the active Pd(0) catalyst is often the rate-limiting step for sterically demanding substrates.

To address these challenges, highly active catalyst systems featuring bulky and electron-rich ligands have been developed. These ligands stabilize the coordinatively unsaturated palladium species crucial for catalytic activity and accelerate the otherwise slow reductive elimination.

Suzuki_Cycle_Hindrance cluster_challenge Challenges with Steric Hindrance Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Hindrance1 Slows Oxidative Addition Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation (Ar'-B(OR)2 + Base) Hindrance2 Impedes Transmetalation Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination Hindrance3 Rate-Limiting Reductive Elimination Product Ar-Ar' Ar-Pd(II)-Ar'(L)->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling highlighting steps impacted by steric hindrance.

Advanced Catalyst Systems for Hindered Couplings

Several classes of palladium catalysts have been developed to address the challenges of sterically hindered Suzuki coupling. These generally feature bulky and electron-rich ligands that promote the formation of highly active, low-coordinate palladium complexes.

Buchwald Biarylphosphine Ligands

The Buchwald group has developed a range of bulky, electron-rich biarylphosphine ligands that are highly effective for a variety of cross-coupling reactions, including sterically demanding Suzuki couplings.[1] Ligands such as XPhos and SPhos are among the most widely used for this purpose.[1] The steric bulk of these ligands facilitates the reductive elimination step, which is often rate-limiting for hindered substrates.

Table 1: Performance of Buchwald Ligands in Sterically Hindered Suzuki Coupling

EntryAryl HalideBoronic AcidLigandPd SourceCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12,4,6-Trimethylphenyl BromidePhenylboronic AcidXPhosPd(OAc)₂1.0K₃PO₄Toluene1001298[2]
22,6-Diisopropylphenyl Bromide2-Methylphenylboronic AcidSPhosPd₂(dba)₃0.5K₃PO₄1,4-Dioxane801895[3]
31-Bromo-2,6-dimethylnaphthalene(2,6-Dimethylphenyl)boronic acidRuPhosPd(OAc)₂2.0K₃PO₄t-Amyl alcohol1102492[4]
42-Chloro-1,3,5-triisopropylbenzenePhenylboronic acidXPhosPd(OAc)₂1.2K₃PO₄Toluene1002484[2]
N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric tunability make them highly effective for coupling sterically hindered substrates.[3][5] Robust acenaphthoimidazolylidene palladium complexes, for instance, have demonstrated high efficiency in the synthesis of di-, tri-, and tetra-ortho-substituted biaryls.[5]

Table 2: Performance of NHC Ligands in Sterically Hindered Suzuki Coupling

EntryAryl HalideBoronic AcidCatalystCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Bromo-1,3,5-triisopropylbenzene(2,4,6-Trimethylphenyl)boronic acidAcenaphthoimidazolylidene Pd Complex0.1t-BuOK1,4-Dioxane8012>99[5]
21-Chloro-2,6-diisopropylbenzenePhenylboronic AcidIPr-Pd-allyl-Cl1.0K₃PO₄Toluene/H₂O1001696[5]
32-Bromomesitylene(2,6-Diisopropylphenyl)boronic acidPEPPSI-IPr2.0Cs₂CO₃1,4-Dioxane1002491[6]
Specialized Ligands for Extremely Hindered Couplings

For particularly challenging transformations, such as the synthesis of tetra-ortho-substituted biaryls with bulky substituents, specialized ligands have been developed. Ligands like BI-DIME and AntPhos have shown exceptional reactivity in these demanding couplings.[7][8]

Table 3: Performance of Specialized Ligands in Highly Sterically Hindered Suzuki Coupling

| Entry | Aryl Halide | Boronic Acid | Ligand | Pd Source | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---|---| | 1 | 2,4,6-Triisopropylphenyl Bromide | (2,4,6-Triisopropylphenyl)boronic acid | BI-DIME | Pd(OAc)₂ | 1.0 | K₃PO₄ | Toluene | 110 | 24 | 85 |[7] | | 2 | 2-Bromo-1,3-di-tert-butylbenzene | (2,6-Diisopropylphenyl)boronic acid | AntPhos | Pd(OAc)₂ | 1.0 | K₃PO₄ | Toluene | 110 | 24 | 92 |[8] |

Experimental Protocols

The following protocols are generalized procedures for sterically hindered Suzuki-Miyaura coupling reactions. Optimization of the specific ligand, base, solvent, temperature, and reaction time may be necessary for different substrates.

General Protocol for Suzuki Coupling using Buchwald Ligands

Buchwald_Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Aryl Halide, Boronic Acid, and Base Catalyst Add Pd Source and Buchwald Ligand Reagents->Catalyst Solvent Add Anhydrous Solvent Catalyst->Solvent Degas Degas with N₂ or Ar Solvent->Degas Heat Heat to Desired Temperature Degas->Heat Stir Stir for Specified Time Heat->Stir Quench Cool and Quench Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Chromatography Dry->Purify

Caption: General experimental workflow for a sterically hindered Suzuki coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2 - 1.5 mmol)

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.5 - 2.0 mol%)

  • Buchwald ligand (e.g., XPhos, SPhos) (1.0 - 4.0 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 mmol)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane) (5 - 10 mL)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, boronic acid, and base.

  • In a separate vial, pre-mix the palladium source and the Buchwald ligand in a small amount of the reaction solvent.

  • Add the catalyst pre-mixture to the reaction vessel.

  • Add the remaining anhydrous solvent.

  • Seal the vessel and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography.

Protocol for Suzuki Coupling using an Acenaphthoimidazolylidene Palladium Complex

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Acenaphthoimidazolylidene Palladium Complex (0.1 mol%)

  • Potassium tert-butoxide (t-BuOK) (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, boronic acid, acenaphthoimidazolylidene palladium complex, and potassium tert-butoxide.

  • Evacuate and backfill the tube with argon or nitrogen (repeat three times).

  • Add anhydrous 1,4-dioxane via syringe.

  • Place the sealed tube in a preheated oil bath at 80 °C and stir for the specified time.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by flash column chromatography.

Conclusion

The successful execution of sterically hindered Suzuki-Miyaura coupling reactions is highly dependent on the judicious selection of the palladium catalyst system. Bulky, electron-rich phosphine ligands, particularly the Buchwald biarylphosphines, and robust N-heterocyclic carbene ligands have proven to be exceptionally effective in overcoming the steric barriers inherent in these challenging transformations. The protocols provided herein offer a starting point for the synthesis of sterically congested biaryls, which are important motifs in pharmaceuticals, agrochemicals, and materials science. Further optimization of reaction parameters may be required to achieve optimal results for specific substrate combinations.

References

Application Notes and Protocols for Cross-Coupling Reactions with Ortho-Substituted Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. Among these, the Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex materials.

However, a significant challenge arises when employing ortho-substituted arylboronic acids as coupling partners. The steric bulk introduced by substituents at the ortho position can dramatically hinder the reaction, leading to low yields and sluggish reaction rates. This steric impediment primarily affects the crucial transmetalation and reductive elimination steps of the catalytic cycle.[1] Overcoming this challenge is critical for the synthesis of sterically encumbered biaryl compounds, which are prevalent motifs in many biologically active molecules.

These application notes provide an overview of the challenges associated with cross-coupling reactions of ortho-substituted arylboronic acids and present detailed protocols and data to guide researchers in successfully employing these challenging substrates. The focus is on the Suzuki-Miyaura reaction, highlighting the importance of ligand design and reaction condition optimization.

Steric_Hindrance cluster_challenge Challenge: Steric Hindrance cluster_consequence Consequence Ortho-Substituted\nArylboronic Acid Ortho-Substituted Arylboronic Acid Palladium\nCatalyst Palladium Catalyst Ortho-Substituted\nArylboronic Acid->Palladium\nCatalyst Slow Transmetalation Low Yield Low Yield Palladium\nCatalyst->Low Yield Slow Reaction Rate Slow Reaction Rate Palladium\nCatalyst->Slow Reaction Rate

Diagram 1: Steric hindrance in ortho-substituted arylboronic acid cross-coupling.

Key Strategies for Overcoming Steric Hindrance

The primary strategy to facilitate the coupling of sterically hindered substrates is the use of specialized palladium catalysts, particularly those featuring bulky and electron-rich ligands. These ligands promote the formation of monoligated palladium species, which are more reactive in the oxidative addition and reductive elimination steps.[2]

1. Bulky, Electron-Rich Phosphine Ligands: Biarylphosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos, RuPhos), are highly effective for coupling sterically hindered substrates.[1] Their steric bulk and electron-donating properties accelerate both oxidative addition and reductive elimination.[1] Tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are also powerful ligands for these challenging transformations.[3][4]

2. N-Heterocyclic Carbenes (NHCs): NHCs are another class of ligands that have proven to be highly effective in Suzuki-Miyaura couplings of sterically demanding substrates.[1] They are strong σ-donors and form stable complexes with palladium. The PEPPSI-IPr catalyst, for example, has been successfully used for couplings with hindered partners.[3][5]

3. Optimized Reaction Conditions: In addition to ligand choice, careful optimization of the base, solvent, and temperature is crucial. Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (KOtBu) are often employed.[3] Aprotic polar solvents such as dioxane, toluene, and THF are common choices.

Comparative Data for Suzuki-Miyaura Couplings

The following tables summarize quantitative data from various studies on the Suzuki-Miyaura coupling of ortho-substituted arylboronic acids, showcasing the impact of different ligands and reaction conditions on the yield.

Table 1: Coupling of various aryl halides with 2-methylphenylboronic acid

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-ChloropyridinePd₂(dba)₃ / P(tBu)₃K₃PO₄Dioxane801292[3]
4-ChlorotoluenePd(OAc)₂ / PCy₃K₃PO₄Toluene1002495[4]
2-BromotoluenePd₂(dba)₃ / XPhosK₃PO₄Toluene1001698[1]
1-Bromo-2,4,6-trimethylbenzenePd(OAc)₂ / AntPhosK₃PO₄Toluene1102491[6]

Table 2: Coupling of 2,6-dimethylphenylboronic acid with various aryl halides

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChloroanisolePd₂(dba)₃ / SPhosK₃PO₄Toluene1001894[1]
1-Bromo-4-tert-butylbenzenePd(OAc)₂ / RuPhosK₃PO₄Toluene1001296[1]
2-BromopyridinePd₂(dba)₃ / P(tBu)₃Cs₂CO₃Dioxane1002488[3]
1-Chloro-4-nitrobenzenePEPPSI-IPrK₂CO₃Dioxane601290[3]

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura coupling of ortho-substituted arylboronic acids.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Buchwald-type Ligand

This protocol is adapted from methodologies employing bulky, electron-rich phosphine ligands.[1]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh Aryl Halide, Boronic Acid, Base Catalyst Add Palladium Precursor and Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat to Desired Temperature under Inert Atmosphere Solvent->Heating Monitoring Monitor Reaction Progress by TLC/GC-MS Heating->Monitoring Quenching Cool and Quench Reaction Mixture Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification

Diagram 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Ortho-substituted arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aryl halide, ortho-substituted arylboronic acid, palladium(II) acetate, XPhos, and potassium phosphate.

  • Add anhydrous, degassed toluene to the vessel.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling using a PEPPSI-IPr Catalyst

This protocol is suitable for couplings involving sensitive functional groups and can often be performed at lower temperatures.[3]

Materials:

  • Aryl chloride (1.0 mmol)

  • Ortho-substituted arylboronic acid (1.5 mmol)

  • PEPPSI-IPr catalyst (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

  • Reaction vessel

  • Inert atmosphere

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl chloride, ortho-substituted arylboronic acid, PEPPSI-IPr catalyst, and potassium carbonate to a dry reaction vessel.

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture to 60 °C.

  • Stir the reaction for the required time, monitoring by TLC or GC-MS.

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the product via column chromatography.

Ligand Selection Guide

The choice of ligand is paramount for a successful cross-coupling reaction with sterically hindered substrates. The following diagram provides a comparison of the two major classes of ligands discussed.

Ligand_Comparison cluster_phosphines Bulky Phosphines (e.g., XPhos, SPhos) cluster_nhcs N-Heterocyclic Carbenes (e.g., IPr) Ligands Ligand Selection for Hindered Couplings Phosphine_Pros Advantages High activity for a broad range of substrates Well-established and commercially available Tunable steric and electronic properties NHC_Pros Advantages Strong σ-donors, forming robust catalysts High thermal stability Often effective at lower catalyst loadings Phosphine_Cons Disadvantages Air-sensitive in some cases Can be expensive NHC_Cons Disadvantages Pre-catalyst synthesis can be more complex Substrate scope can be narrower than some phosphines

Diagram 3: Comparison of bulky phosphine and NHC ligands.

Conclusion

Cross-coupling reactions involving ortho-substituted arylboronic acids present a significant synthetic challenge due to steric hindrance. However, with the advent of sophisticated catalyst systems, particularly those based on bulky, electron-rich phosphine ligands and N-heterocyclic carbenes, these challenging transformations can be achieved with high efficiency. Careful selection of the ligand, base, and solvent, as outlined in these application notes, is crucial for success. The provided protocols and comparative data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the construction of sterically congested and structurally complex molecules.

References

Application Notes and Protocols: 3-(1-Adamantyl)-4-methoxyphenylboronic Acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-(1-Adamantyl)-4-methoxyphenylboronic acid. The primary and well-documented application of this compound is as a key intermediate in the synthesis of Adapalene, a third-generation topical retinoid. Furthermore, based on its structural characteristics, its potential applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and advanced polymers, are discussed.

Primary Application: Synthesis of Adapalene via Suzuki-Miyaura Coupling

This compound is a crucial building block in the synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, commercially known as Adapalene. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern organic synthesis for the formation of C-C bonds.[1][2][3] The bulky adamantyl group in the boronic acid provides steric hindrance that can influence the final conformation and properties of the target molecule.

The Suzuki-Miyaura coupling reaction offers high yields and tolerance to a wide range of functional groups, making it an efficient method for the synthesis of complex molecules like Adapalene.[4][5][6]

Quantitative Data Summary

The following tables summarize the yields for the synthesis of this compound and its subsequent use in the Suzuki-Miyaura coupling reaction to produce the methyl ester of Adapalene, as reported in patent literature.

Table 1: Synthesis of this compound [1]

ElectrophileGrignard AdditiveTemperature (°C)Yield (%)
TrimethylborateNone-7069
TrimethylborateLiCl (3 Eq)Not Specified62
TrimethylborateLiCl (2 Eq)Not Specified63
TrimethylborateLiCl (1 Eq)Not Specified48
TriisopropylborateNoneNot Specified51
TributylborateNoneNot Specified56

Table 2: Suzuki-Miyaura Coupling for Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthenoate [1]

Boronic Acid ComponentPalladium SourceBaseYield (%)
This compoundPd(PPh₃)₄Sodium CarbonateNot Specified
This compound pinacol esterPalladium Acetate (0.5 mol %)Potassium Phosphate87

Experimental Protocols

Protocol 1: Synthesis of this compound[1]

This protocol describes the synthesis of this compound from 1-bromo-3-(1-adamantyl)-4-methoxybenzene.

Materials:

  • 1-bromo-3-(1-adamantyl)-4-methoxybenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethylborate

  • Sulfuric acid (10% solution)

  • Toluene

  • n-Hexane

Procedure:

  • Activate magnesium turnings in a dry flask with a crystal of iodine under an inert atmosphere (e.g., Argon).

  • Prepare a solution of 1-bromo-3-(1-adamantyl)-4-methoxybenzene in anhydrous THF.

  • Slowly add the solution from step 2 to the activated magnesium turnings to initiate the Grignard reaction. Maintain the reaction mixture at a gentle reflux.

  • After the magnesium has completely reacted, cool the resulting Grignard reagent solution to -70°C.

  • Slowly add a solution of trimethylborate in anhydrous THF to the Grignard reagent, maintaining the temperature at -70°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Pour the reaction mixture into a cold 10% sulfuric acid solution with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a mixture of toluene and n-hexane to obtain pure this compound.

Workflow for Synthesis of this compound

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product start1 1-bromo-3-(1-adamantyl)-4-methoxybenzene step1 Grignard Reagent Formation (in THF) start1->step1 start2 Magnesium start2->step1 start3 Trimethylborate step2 Borylation (at -70°C) start3->step2 step1->step2 step3 Acidic Workup (10% H₂SO₄) step2->step3 step4 Extraction & Purification step3->step4 end_product This compound step4->end_product

Caption: Synthesis workflow for this compound.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthenoate[1]

This protocol details the cross-coupling of this compound with methyl 6-bromo-2-naphthenoate.

Materials:

  • This compound

  • Methyl 6-bromo-2-naphthenoate

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a reaction flask, add toluene, ethanol, and an aqueous solution of sodium carbonate.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add this compound, methyl 6-bromo-2-naphthenoate, and the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).

  • Heat the reaction mixture to reflux under an inert atmosphere and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the precipitate, which is the crude product.

  • Wash the precipitate with water and then with a cold solvent like ethanol or methanol.

  • Dry the product under vacuum to obtain methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthenoate.

Workflow for Suzuki-Miyaura Coupling

G cluster_reactants Reactants cluster_catalyst_base Catalyst & Base cluster_reaction Reaction cluster_product Product reactant1 This compound reaction_step Suzuki-Miyaura Coupling (Toluene/Ethanol, Reflux) reactant1->reaction_step reactant2 Methyl 6-bromo-2-naphthenoate reactant2->reaction_step catalyst Pd(PPh₃)₄ catalyst->reaction_step base Na₂CO₃ (aq) base->reaction_step product Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthenoate reaction_step->product

Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.

Potential Material Science Applications

While the primary documented use of this compound is in pharmaceutical synthesis, its molecular structure suggests potential for applications in material science. The adamantyl group is a bulky, rigid, and thermally stable moiety, while the methoxyphenyl group possesses electronically active properties.

Organic Light-Emitting Diodes (OLEDs)

Arylboronic acids are used in the synthesis of organic molecules for OLEDs.[7][8] The incorporation of an adamantyl group can enhance the thermal and morphological stability of organic materials, which is crucial for the longevity and efficiency of OLED devices.[9] The methoxy group is an electron-donating group, which can influence the electronic properties of the resulting molecule, potentially making it suitable as a host or charge-transport material.[10] this compound could be used to synthesize novel materials for various layers in an OLED device.

Logical Relationship for Potential OLED Application

G cluster_input Building Block cluster_synthesis Synthesis cluster_material Resulting Material cluster_application Potential OLED Layer boronic_acid This compound suzuki Suzuki Coupling with Aromatic Halides boronic_acid->suzuki oled_material Adamantyl-containing π-conjugated system suzuki->oled_material htl Hole Transport Layer (HTL) oled_material->htl eml Emissive Layer (EML) Host oled_material->eml

Caption: Potential pathway for OLED material synthesis.

Advanced Polymers

The rigidity and thermal stability conferred by the adamantane unit can be exploited in the synthesis of high-performance polymers. By incorporating this compound into a polymer backbone via Suzuki polymerization, polymers with high glass transition temperatures, good thermal stability, and specific optoelectronic properties could be developed. These materials could find applications in areas such as gas separation membranes, dielectric materials, or as components in electronic devices.

References

Protecting Group Strategies for Boronic Acids in Multi-step Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility extends to a wide array of other transformations, including Chan-Lam amination, Petasis reactions, and as sensors for carbohydrates. However, the inherent instability of many boronic acids, their propensity for dehydration to form boroxines, and their reactivity towards various reagents present significant challenges in multi-step synthetic sequences.[1][2] To circumvent these issues, the use of protecting groups to temporarily mask the boronic acid functionality has become a cornerstone of contemporary synthetic strategy.[3][4]

This document provides detailed application notes and protocols for the selection and implementation of various protecting group strategies for boronic acids. It is intended to serve as a practical guide for researchers, scientists, and drug development professionals engaged in complex molecule synthesis.

Choosing the Right Protecting Group

The selection of an appropriate protecting group is critical and depends on the specific reaction conditions to be employed in subsequent synthetic steps, as well as the conditions required for its eventual removal. An ideal protecting group should be easy to install and remove in high yield, stable to a wide range of reagents and purification techniques, and should not interfere with desired transformations.

Below is a summary of commonly used protecting groups for boronic acids, outlining their stability and deprotection conditions.

Summary of Common Boronic Acid Protecting Groups
Protecting GroupStructureStabilityDeprotection ConditionsKey Features
Pinacol Boronate esterStable to chromatography, mild acids and bases.[5]Acidic or basic hydrolysis (often requires heating), oxidative cleavage (NaIO4), or transesterification.[3][6]Most common protecting group, readily available, and compatible with many reactions.[5]
MIDA (N-methyliminodiacetic acid)Boronate esterExceptionally stable to a wide range of anhydrous reaction conditions, including strong acids, bases, oxidants, and reductants. Stable to chromatography.[7][8]Mild aqueous base (e.g., 1 M NaOH, NaHCO3) at room temperature.[7]Enables iterative cross-coupling strategies; air- and moisture-stable crystalline solids.[9][10]
DAN (1,8-diaminonaphthalene)BoronamideVery stable under a wide range of conditions, including basic, organometallic, and some acidic conditions.[5]Acidic hydrolysis.[3]Orthogonal to MIDA deprotection; stable to protodeboronation under basic conditions.[11]
Trifluoroborate Borate saltHighly stable to air, moisture, and oxidation.[5]Hydrolysis with silica gel and water, or treatment with acids (e.g., HCl).[7]Crystalline solids, often used for purification of boronic acids.[5]
Catechol Boronate esterReasonably stable under non-dramatic hydrolytic conditions. Stability is pH-dependent.[1][12][13]Hydrolysis under acidic or basic conditions.[14][15]Can be used for pH-responsive applications.[6]
Neopentyl Glycol Boronate esterMore readily hydrolyzed than pinacol esters.[16]Mild acidic or basic hydrolysis.Can be more efficient for the synthesis of hindered arylboronic acids compared to pinacol.[16]

Experimental Protocols

Protocol 1: Protection of a Boronic Acid with Pinacol

Materials:

  • Aryl or alkyl boronic acid (1.0 equiv)

  • Pinacol (1.0 - 1.2 equiv)

  • Anhydrous solvent (e.g., Toluene, THF, or Dichloromethane)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the boronic acid, pinacol, and anhydrous solvent.

  • Stir the mixture at room temperature or heat to reflux. The reaction progress can be monitored by TLC or GC-MS. For many boronic acids, stirring at room temperature for several hours is sufficient. For less reactive or sterically hindered boronic acids, refluxing for 2-16 hours may be necessary.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude pinacol boronate can often be used directly in the next step. If purification is required, it can be purified by column chromatography on silica gel.

Protocol 2: Deprotection of a Pinacol Boronate

Method A: Acidic Hydrolysis

Materials:

  • Pinacol boronate (1.0 equiv)

  • Solvent mixture (e.g., Acetone/H₂O or THF/H₂O)

  • Acid (e.g., 1 M HCl)

Procedure:

  • Dissolve the pinacol boronate in the solvent mixture.

  • Add the acid and stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the boronic acid.

Method B: Transesterification with Diethanolamine followed by Hydrolysis [3][6][17]

Materials:

  • Pinacolyl boronate ester (1.0 equiv)

  • Diethanolamine (1.1 equiv)

  • Anhydrous ether

  • 0.1 M HCl

Procedure:

  • To a solution of the pinacolyl boronate ester in anhydrous ether, add diethanolamine.

  • Stir the mixture at room temperature. A white precipitate of the diethanolamine-boronate adduct should form within 30 minutes.

  • Filter the precipitate and wash with ether.

  • Suspend the precipitate in a biphasic mixture of ether and 0.1 M HCl.

  • Stir vigorously for 20-30 minutes until the solid dissolves.

  • Separate the layers, and extract the aqueous layer with ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the boronic acid.

Protocol 3: Protection of a Boronic Acid with N-Methyliminodiacetic Acid (MIDA)

Materials:

  • Boronic acid (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.1 equiv)

  • Anhydrous DMSO or Toluene

  • Dean-Stark apparatus (for toluene)

Procedure:

  • Method A (Toluene): To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the boronic acid, MIDA, and toluene.

  • Heat the mixture to reflux and azeotropically remove water for 2-16 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude MIDA boronate can be purified by column chromatography on silica gel.

  • Method B (DMSO): Dissolve the boronic acid and MIDA in anhydrous DMSO.

  • Heat the mixture at 80-110 °C under vacuum for several hours to remove water.

  • Cool the reaction mixture and pour it into water to precipitate the MIDA boronate.

  • Filter the solid, wash with water, and dry under vacuum.

Protocol 4: Deprotection of a MIDA Boronate[7]

Materials:

  • MIDA boronate (1.0 equiv)

  • THF

  • 1 M aqueous NaOH or saturated aqueous NaHCO₃

Procedure:

  • Dissolve the MIDA boronate in THF.

  • Add the aqueous base and stir the mixture vigorously at room temperature.

  • The deprotection is typically complete within 15-60 minutes. Monitor by TLC or LC-MS.

  • Acidify the reaction mixture with 1 M HCl to pH ~2-3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the free boronic acid.

Protocol 5: Protection of a Boronic Acid with 1,8-Diaminonaphthalene (DAN)[5]

Materials:

  • Boronic acid (1.0 equiv)

  • 1,8-Diaminonaphthalene (1.05 equiv)

  • Toluene

Procedure:

  • To a reaction vessel, add the boronic acid, 1,8-diaminonaphthalene, and toluene.

  • Reflux the mixture for 2-4 hours. The reaction can be monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. Filter the solid under reduced pressure.

  • Wash the solid with cold toluene to obtain the pure DAN-protected boronic acid.

Protocol 6: Deprotection of a DAN-Protected Boronic Acid[3]

Materials:

  • DAN-protected boronic acid (1.0 equiv)

  • Solvent (e.g., THF or Dichloromethane)

  • 1 M aqueous HCl

Procedure:

  • Suspend the DAN-protected boronic acid in the chosen solvent.

  • Add 1 M aqueous HCl and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Separate the layers. The diaminonaphthalene hydrochloride salt will be in the aqueous phase.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the boronic acid.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows related to boronic acid protecting group strategies.

ProtectionDeprotection cluster_protection Protection Step cluster_deprotection Deprotection Step BoronicAcid Boronic Acid (R-B(OH)₂) ProtectedBoronicAcid Protected Boronic Acid (R-B(PG)₂) BoronicAcid->ProtectedBoronicAcid Protection ProtectedBoronicAcid->BoronicAcid Deprotection ProtectionDeprotection_center2 ProtectionDeprotection_center2 ProtectedBoronicAcid->ProtectionDeprotection_center2 ProtectingGroup Protecting Group (e.g., Pinacol, MIDA) ProtectionDeprotection_center1 ProtectionDeprotection_center1 ProtectingGroup->ProtectionDeprotection_center1 DeprotectionReagent Deprotection Reagent (e.g., H₃O⁺, OH⁻) ProtectionDeprotection_center1->ProtectedBoronicAcid ProtectionDeprotection_center2->DeprotectionReagent

Caption: General workflow for the protection and deprotection of boronic acids.

StabilityMechanism cluster_MIDA MIDA Boronate Stability cluster_Pinacol Pinacol Boronate Stability MIDA_structure MIDA Boronate (sp³ hybridized boron) MIDA_explanation Tridentate ligand shields the vacant p-orbital of boron, preventing unwanted reactions. MIDA_structure->MIDA_explanation Pinacol_structure Pinacol Boronate (sp² hybridized boron) Pinacol_explanation Steric hindrance from the methyl groups provides kinetic stability. Pinacol_structure->Pinacol_explanation

Caption: Rationale for the stability of MIDA and Pinacol protected boronic acids.

DecisionTree start Start: Need to protect a boronic acid q1 Are subsequent reactions under anhydrous conditions? start->q1 q2 Is iterative cross-coupling required? q1->q2 Yes q3 Are strongly acidic conditions used? q1->q3 No q2->q3 No mida Use MIDA q2->mida Yes q4 Are strongly basic conditions used? q3->q4 No dan Use DAN q3->dan Yes q4->mida Yes pinacol Use Pinacol q4->pinacol No trifluoroborate Consider Trifluoroborate (for purification/stability) pinacol->trifluoroborate

Caption: Decision tree for selecting a suitable boronic acid protecting group.

Conclusion

The strategic use of protecting groups is essential for the successful application of boronic acids in multi-step synthesis. This guide provides a selection of robust protocols and a framework for choosing the most appropriate protecting group based on the planned synthetic route. By understanding the stability and reactivity of these protected boronic acids, researchers can unlock the full potential of this versatile class of reagents in the synthesis of complex molecules for a wide range of applications, including drug discovery and materials science.

References

Application Notes: Catalytic Systems for Suzuki-Miyaura Coupling with 3-(1-Adamantyl)-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(1-Adamantyl)-4-methoxyphenylboronic acid is a key building block in the synthesis of various organic compounds, notably in the pharmaceutical industry for the preparation of Adapalene, a synthetic retinoid for acne treatment.[1][2] The bulky adamantyl group introduces unique steric and electronic properties, making the selection of an appropriate catalytic system crucial for successful cross-coupling reactions.[3] The Suzuki-Miyaura coupling, a versatile palladium-catalyzed carbon-carbon bond-forming reaction, is the most common method for utilizing this boronic acid.[4][5] This document provides an overview of suitable catalytic systems, experimental protocols, and relevant data.

The general scheme for the Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, this compound) with an aryl or vinyl halide in the presence of a palladium catalyst and a base.[5]

Catalytic Systems

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For a sterically hindered substrate like this compound, catalytic systems that are both highly active and can accommodate bulky substrates are preferred.

Recommended Catalysts and Ligands:

Palladium complexes are the most widely used catalysts for Suzuki-Miyaura coupling.[6] The choice of ligand is critical to enhance the catalyst's stability and reactivity.[7]

  • Palladium(II) Acetate (Pd(OAc)₂): A common and versatile palladium precursor.[5]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): Another widely used Pd(0) source.[5]

  • Palladium on Carbon (Pd/C): A heterogeneous catalyst that can be advantageous for simplified product purification.[1]

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): An efficient catalyst for a broad range of Suzuki couplings.[8]

  • Phosphine Ligands: Electron-rich and bulky phosphine ligands are often employed to promote the catalytic cycle. Examples include triphenylphosphine (PPh₃), tri-tert-butylphosphine (P(t-Bu)₃), and X-Phos.[6]

Bases and Solvents:

The base plays a crucial role in the transmetalation step of the catalytic cycle. The choice of solvent is also important for solubility and reaction kinetics.

  • Bases: Aqueous solutions of inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[4][9] Organic bases such as triethylamine (TEA) can also be employed.[6]

  • Solvents: A mixture of an organic solvent and water is often used. Common organic solvents include toluene, dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[4][9] Reactions can sometimes be performed in water, offering a greener alternative.[10][11]

Quantitative Data Summary

The following table summarizes representative catalytic systems and their performance in coupling reactions involving adamantyl-containing boronic acids or similar sterically hindered substrates.

Coupling Partner 1Coupling Partner 2Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound ethylene glycol esterMethyl 6-bromo-2-naphthoatePd(OAc)₂ / PPh₃K₂CO₃Toluene / H₂O80486[4]
This compound pinacol esterMethyl 6-bromo-2-naphthoatePd(OAc)₂K₂CO₃Toluene / H₂O804-[4]
2-(1-adamantyl)-4-bromoanisole (precursor to boronic acid)Methyl 6-bromo-2-naphthoateNiCl₂/DPPE-THFReflux-78[12]
Aryl HalidePhenylboronic AcidPdCl₂(dppf)Na₂CO₃Toluene / Dioxane854-[9]
4-BromoacetophenoneArylboronic acidsPd(II) complexKOHH₂O100-Good to Excellent[13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., Methyl 6-bromo-2-naphthoate) (1.0 - 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.5-5 mol%)

  • Ligand (e.g., PPh₃, 1-10 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Solvent (e.g., Toluene and Water, in a 4:1 to 10:1 ratio)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, palladium catalyst, and ligand.

  • Add the solvent mixture (e.g., toluene and water).

  • Add the base to the reaction mixture.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • Same as Protocol 1, but using a microwave-safe reaction vial.

  • Solvent suitable for microwave heating (e.g., N,N-dimethylacetamide - DMA).

Procedure:

  • In a microwave-safe reaction vial, combine the aryl halide (1 equiv), this compound (1.5 equiv), palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv), and base (e.g., 2M K₂CO₃, 10 equiv).[9]

  • Add the solvent (e.g., DMA) to dissolve the reactants.[9]

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to a high temperature (e.g., 150 °C) for a short duration (e.g., 20 minutes).[9]

  • After the reaction is complete, cool the vial to a safe temperature.

  • Filter the resulting mixture to remove the catalyst.

  • Purify the filtrate by column chromatography to isolate the product.[9]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ + Base PdII_Aryl_Boron Ar-Pd(II)-Ar' L_n Transmetal->PdII_Aryl_Boron RedElim Reductive Elimination PdII_Aryl_Boron->RedElim RedElim->Pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reactants Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst & Ligand - Base & Solvent start->reactants degas Degas Mixture (N₂ or Ar) reactants->degas reaction Heat and Stir (Conventional or Microwave) degas->reaction monitoring Monitor Reaction (TLC or LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction & Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for optimizing Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a sterically hindered substrate is showing low to no yield. What are the first things I should check?

A1: When encountering low or no yield with sterically hindered substrates, a systematic check of the following is crucial:

  • Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1][2] The choice of a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand is the most critical factor.[1][2]

  • Exclusion of Oxygen: Oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[3] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere.[3][4]

  • Reagent Purity and Stability: Boronic acids, especially electron-deficient ones, can be susceptible to protodeboronation.[4] Use fresh, high-purity reagents. Consider converting the boronic acid to a more stable form like a pinacol ester or MIDA boronate if degradation is suspected.[4]

  • Base Selection: The strength and solubility of the base are critical for activating the boronic acid.[4] For sterically hindered systems, stronger bases may be required, but milder bases can sometimes reduce side reactions.[2][5]

  • Solvent Choice: The solvent must solubilize all components of the reaction.[4] Common choices include ethereal solvents like dioxane and THF, or aromatic hydrocarbons like toluene, often with some water.[2][4]

Q2: What are the primary reasons for failure in Suzuki couplings with sterically hindered substrates?

A2: The primary challenge with sterically hindered substrates is the reduced reaction rate of the key steps in the catalytic cycle.[2] This can be attributed to:

  • Inefficient Oxidative Addition: The steric bulk around the reaction center can impede the palladium catalyst's approach to the C-X (X = halide, OTf) bond.[5]

  • Difficult Transmetalation: The transfer of the organoboron group to the palladium center can be slowed down by steric hindrance.

  • Slow Reductive Elimination: The final step, forming the new C-C bond, can be hindered by the bulky groups on the palladium complex, making it difficult for the coupling partners to come together.[5]

Q3: How can I minimize homocoupling of my boronic acid?

A3: Homocoupling is a common side reaction, especially in the presence of oxygen.[3][6] To minimize it:

  • Thoroughly Degas: Ensure the reaction mixture and solvent are free of oxygen.[3]

  • Catalyst Choice: Some palladium sources and ligands are more prone to promoting homocoupling. Experimenting with different catalyst systems can be beneficial.[1]

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help minimize its concentration at any given time, thus reducing the rate of homocoupling.[1]

Q4: What is protodeboronation and how can it be prevented?

A4: Protodeboronation is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, leading to reduced yield.[4][5] This is particularly problematic with electron-deficient or heteroaromatic boronic acids.[4][5] To mitigate this:

  • Choice of Base: Use milder bases like K₃PO₄, KF, or Cs₂CO₃.[4][5]

  • Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source for this side reaction.[4]

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative like a pinacol or MIDA ester can help.[4]

Troubleshooting Guides

Problem 1: Low or No Conversion

This is the most common issue when working with sterically demanding substrates. The following guide provides a systematic approach to addressing this problem.

Troubleshooting Workflow

G start Low/No Conversion catalyst Optimize Catalyst & Ligand start->catalyst base Screen Bases catalyst->base success Successful Coupling catalyst->success Yield Improves solvent Evaluate Solvents base->solvent base->success Yield Improves temp Increase Temperature solvent->temp solvent->success Yield Improves temp->success

Caption: Troubleshooting workflow for low conversion.

Detailed Troubleshooting Steps:

  • Catalyst & Ligand Selection (Most Critical): For sterically hindered couplings, standard ligands are often insufficient.[2] It is crucial to employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[2] These promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[2]

    • Recommended Ligands:

      • Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent choices for hindered substrates.[2]

      • NHC Ligands: These have shown high efficacy, even with tetra-ortho-substituted biaryls.[2][7]

      • Specialized Ligands: For particularly challenging couplings, consider ligands like BI-DIME or AntPhos.[2]

  • Base Selection: The base activates the boronic acid for transmetalation.[2] The choice of base can significantly impact the reaction rate and yield.[2]

    • Recommended Bases:

      • Moderately Strong Bases: K₃PO₄ and Cs₂CO₃ are often effective.[2]

      • Stronger Bases: For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[2][7]

      • The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[2]

  • Solvent Selection: The solvent plays a key role in solubilizing reagents and stabilizing the catalytic species.[4]

    • Recommended Solvents:

      • Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) are commonly used.

      • Aromatic hydrocarbons such as toluene are also effective.

      • Often, a mixture with water is employed, for example, a 4:1 ratio of dioxane to water.[4]

  • Temperature: Higher temperatures are often required to overcome the activation energy barrier associated with sterically hindered substrates.[5] However, be mindful that higher temperatures can also promote side reactions like protodeboronation.[5]

Problem 2: Side Product Formation (Homocoupling and Protodeboronation)

The formation of side products can significantly reduce the yield of the desired product.

Logical Relationship of Side Reactions

G cluster_start Starting Materials cluster_desired Desired Reaction cluster_side Side Reactions ArX Aryl Halide (Ar-X) desired Desired Product (Ar-Ar') ArX->desired ArBOH Boronic Acid (Ar'-B(OH)2) ArBOH->desired homo Homocoupling (Ar'-Ar') ArBOH->homo proto Protodeboronation (Ar'-H) ArBOH->proto

Caption: Desired vs. side reactions in Suzuki coupling.

Mitigation Strategies:

  • For Homocoupling:

    • Rigorous Degassing: Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) for an extended period.[3][4]

    • Use of Pd(0) Precatalysts: Starting with a Pd(0) source can sometimes reduce side reactions that occur during the in-situ reduction of Pd(II) precatalysts.

  • For Protodeboronation:

    • Anhydrous Conditions: Use anhydrous solvents and bases to minimize the presence of water.[4]

    • Milder Base: Switch to a milder base such as KF or CsF.

    • Protect the Boronic Acid: Convert the boronic acid to a more robust boronic ester (e.g., pinacol or MIDA ester).[4]

Data Presentation: Impact of Reaction Parameters

The following tables summarize the effect of different reaction parameters on the yield of Suzuki coupling with sterically hindered substrates.

Table 1: Effect of Different Ligands

LigandSubstrate 1Substrate 2Yield (%)Reference
PPh₃2-Bromo-1,3-dichloro-5-nitrobenzene(2-(trifluoromethoxy)phenyl)boronic acid60[8]
L1 (P-bidentate)2-Bromo-1,3-dichloro-5-nitrobenzene(2-(trifluoromethoxy)phenyl)boronic acid85[8]
DPPF2-Bromo-1,3-dichloro-5-nitrobenzene(2-(trifluoromethoxy)phenyl)boronic acid20[8]
XPhosChloroindazolePhenylboronic acid56[9]
SPhosChloroindazolePhenylboronic acid48[9]

Table 2: Effect of Different Bases

BaseSubstrate 1Substrate 2Yield (%)Reference
K₂CO₃2-Bromo-1,3-dichloro-5-nitrobenzene(2-(trifluoromethoxy)phenyl)boronic acid85[8]
Cs₂CO₃2-Bromo-1,3-dichloro-5-nitrobenzene(2-(trifluoromethoxy)phenyl)boronic acid71[8]
NaOH2-Bromo-1,3-dichloro-5-nitrobenzene(2-(trifluoromethoxy)phenyl)boronic acid50[8]
Na₂CO₃4-bromotoluenePhenylboronic acid98[10]
K₃PO₄4-bromotoluenePhenylboronic acid92[10]

Table 3: Effect of Different Solvents

SolventSubstrate 1Substrate 2BaseYield (%)Reference
DioxaneBromobenzenePhenylboronic acidK₃PO₄·3H₂O0[11]
MethanolBromobenzenePhenylboronic acidK₃PO₄·3H₂O78.9[11]
EthanolBromobenzenePhenylboronic acidK₃PO₄·3H₂O73.4[11]
Methanol:Water (3:2)BromobenzenePhenylboronic acidK₃PO₄·3H₂O96.3[11]

Experimental Protocols

General Protocol for Suzuki Coupling of a Hindered Aryl Bromide with a Hindered Boronic Acid using a Buchwald Ligand

This is a general guideline and may require optimization for specific substrates.[2]

Experimental Workflow Diagram

G setup Reaction Setup (Inert Atmosphere) reagents Add Reagents: - Aryl Halide - Boronic Acid - Base - Ligand - Pd Source setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir solvent->reaction workup Workup: - Quench - Extract - Dry reaction->workup purify Purification (Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for Suzuki coupling.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., SPhos)

  • Potassium phosphate (K₃PO₄), finely ground

  • Hindered aryl bromide

  • Hindered boronic acid

  • Anhydrous solvent (e.g., dioxane or toluene)

Procedure:

  • Reaction Setup: To a reaction vessel equipped with a magnetic stir bar, add the hindered aryl bromide (1.0 equiv), hindered boronic acid (1.2-1.5 equiv), finely ground K₃PO₄ (2.0-3.0 equiv), palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and the bulky phosphine ligand (1.2-1.5 times the amount of Pd).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography.[3]

References

Low conversion in Suzuki reaction with 3-(1-Adamantyl)-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers experiencing low conversion in the Suzuki-Miyaura cross-coupling reaction with the sterically hindered 3-(1-Adamantyl)-4-methoxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki reaction with this compound showing low to no conversion?

A1: Low conversion with sterically hindered boronic acids like this compound is a common challenge. The primary reasons often relate to the steric bulk impeding key steps in the catalytic cycle. Other potential causes include inactive catalyst, suboptimal reaction conditions (base, solvent, temperature), or degradation of the boronic acid.

Q2: What are the most common side reactions that reduce the yield of my desired product?

A2: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It can be exacerbated by high temperatures and strong bases in the presence of water.

  • Homocoupling: This is the undesired coupling of two boronic acid molecules. It is often promoted by the presence of oxygen and certain palladium(II) species. Rigorous degassing of the reaction mixture is the best way to prevent this.

Q3: My starting materials are complex and have sensitive functional groups. How do I choose a base that won't cause degradation?

A3: For substrates with base-sensitive functionalities, such as esters or amides, milder bases are highly recommended. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often effective choices. For particularly sensitive substrates, potassium fluoride (KF) can be a suitable alternative.

Q4: Can I use standard Suzuki coupling conditions for this sterically hindered substrate?

A4: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates. More forcing conditions and specialized catalysts are typically required to achieve good yields. This usually involves the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.

Troubleshooting Guide for Low Conversion

If you are observing low conversion in your Suzuki reaction with this compound, follow this systematic troubleshooting guide.

Step 1: Verify Reagent Quality and Reaction Setup
  • Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. Some Pd(0) sources can degrade over time, forming inactive palladium black. To test your catalyst's activity, you can run a simple, well-established Suzuki reaction with known reactive substrates, such as phenylboronic acid and bromobenzene.

  • Boronic Acid Stability: Sterically hindered boronic acids can be prone to decomposition. Check the purity of your this compound.

  • Solvent and Reagent Purity: Ensure your solvent is properly degassed to remove oxygen, which can lead to homocoupling and catalyst decomposition. Use anhydrous solvents if your reaction conditions are sensitive to water.

  • Inert Atmosphere: The reaction should be set up under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and phosphine ligands.

Step 2: Optimize the Catalyst System

The choice of ligand is critical for coupling sterically hindered substrates.

  • Ligand Selection: Standard phosphine ligands like PPh₃ are often not effective. Employ bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), which are known to be highly effective for a wide range of substrates, including sterically demanding partners. N-heterocyclic carbene (NHC) ligands are also a good option.

  • Palladium Source: While various palladium sources can be used, pre-formed palladium catalysts or catalyst systems that are more resistant to inhibition may provide better results.

Step 3: Screen Different Bases and Solvents

The choice of base and solvent can significantly impact the reaction rate and yield.

  • Base Selection: The base activates the boronic acid for transmetalation. For sterically hindered systems, moderately strong bases are often required.

    • Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.

    • For very challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.

  • Solvent Selection: Common solvents for Suzuki reactions include toluene, dioxane, and THF. A small amount of water is often added when using inorganic bases like carbonates and phosphates to aid in their solubility and activity.

Step 4: Adjust Reaction Temperature and Time
  • Temperature: Sterically hindered Suzuki reactions often require higher temperatures (e.g., 80–110 °C) to overcome the activation energy barrier. However, excessively high temperatures can lead to side reactions like protodeboronation.

  • Reaction Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS to determine the optimal reaction time and to check for the consumption of starting materials and the formation of byproducts.

Quantitative Data on Reaction Conditions

The following tables summarize the effects of different reaction components on the yield of Suzuki-Miyaura reactions involving sterically hindered substrates.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)SubstratesYield (%)Reference
Pd(OAc)₂ (2)SPhos (4)2-Methylphenylboronic acid + 2-Bromo-m-xylene95[1]
Pd(OAc)₂ (2)XPhos (4)2,6-Dimethylphenylboronic acid + 2-Bromo-m-xylene92[1]
Pd₂(dba)₃ (1)P(t-Bu)₃ (2)Mesitylboronic acid + 2-Chlorotoluene93[2]
Pd(PPh₃)₄ (5)-(2-(trifluoromethoxy) phenyl)boronic acid + 2-bromo-1,3-dichloro-5-nitrobenzene52[3]
Pd₂(dba)₃ (5)L1* (10)(2-(trifluoromethoxy) phenyl)boronic acid + 2-bromo-1,3-dichloro-5-nitrobenzene85[3]

*L1 is a specific P-bidentate ligand mentioned in the study.

Table 2: Effect of Base and Solvent on Yield

Base (equiv.)SolventTemperature (°C)Yield (%)Reference
K₃PO₄ (3)Toluene100>95[4]
Cs₂CO₃ (2)Dioxane100>95[4]
K₂CO₃ (2)Dioxane/H₂O100~95[4]
NaOH (2)Toluene/H₂O100~90[4]
TEA (3)Toluene100<40[4]

Experimental Protocols

Detailed Protocol for Suzuki Coupling with a Sterically Hindered Arylboronic Acid

This protocol is a general guideline and may require optimization for your specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane)

  • Degassed water

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard workup and purification reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), the palladium catalyst (2 mol%), the phosphine ligand (4 mol%), and the base (3.0 eq.) under an inert atmosphere.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]

  • Degassing: Sparge the reaction mixture with a gentle stream of inert gas for 10-15 minutes to ensure all oxygen is removed.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)2 Borate [Ar'-B(OR)2(Base)]- ArB->Borate Base Base Base->ArB Activation Borate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low Conversion Observed check_reagents 1. Verify Reagent Quality & Catalyst Activity start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace/Purify Reagents Test Catalyst Activity reagents_ok->replace_reagents No check_conditions 2. Optimize Catalyst System reagents_ok->check_conditions Yes replace_reagents->check_reagents conditions_ok Improved? check_conditions->conditions_ok use_bulky_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_conditions->use_bulky_ligand screen_base_solvent 3. Screen Base & Solvent conditions_ok->screen_base_solvent No temp_ok Success? conditions_ok->temp_ok Yes use_bulky_ligand->check_conditions base_ok Improved? screen_base_solvent->base_ok try_stronger_base Try K3PO4, Cs2CO3, or t-BuOK Adjust Solvent System screen_base_solvent->try_stronger_base adjust_temp 4. Adjust Temperature & Time base_ok->adjust_temp No base_ok->temp_ok Yes try_stronger_base->screen_base_solvent adjust_temp->temp_ok increase_temp Increase Temperature (e.g., 80-110 °C) Monitor Reaction Progress adjust_temp->increase_temp success Successful Coupling temp_ok->success Yes consult Consult Literature for Similar Substrates temp_ok->consult No increase_temp->adjust_temp

References

Technical Support Center: 3-(1-Adamantyl)-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(1-Adamantyl)-4-methoxyphenylboronic acid. The following sections address common side reactions and provide guidance on optimizing experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of 1-adamantyl-2-methoxybenzene as a byproduct in my Suzuki-Miyaura coupling reaction. What is causing this, and how can I prevent it?

A1: The formation of 1-adamantyl-2-methoxybenzene is due to a common side reaction known as protodeboronation.[1][2][3] In this process, the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture, such as water or acidic/basic media.[1][2][3] The electron-donating methoxy group on your arylboronic acid can sometimes accelerate this process.

Troubleshooting Guide for Protodeboronation:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Traces of water can be a proton source.

  • Control pH: Both acidic and basic conditions can promote protodeboronation.[2][3] Careful selection and control of the base are crucial. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH).

  • Use Boronic Acid Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.[4] These are often less susceptible to protodeboronation.

  • Optimize Reaction Time: Prolonged reaction times can increase the likelihood of protodeboronation. Monitor the reaction progress by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Pre-form the Active Catalyst: Using a pre-activated palladium catalyst can sometimes lead to faster coupling, minimizing the time the boronic acid is exposed to conditions that favor protodeboronation.[5]

Q2: My desired cross-coupled product is contaminated with a significant amount of a symmetrical biaryl, 2,2'-di(1-adamantyl)-3,3'-dimethoxybiphenyl. What is this side reaction, and how can I minimize it?

A2: The formation of 2,2'-di(1-adamantyl)-3,3'-dimethoxybiphenyl is a result of a homocoupling side reaction.[6] This occurs when two molecules of your this compound couple with each other, catalyzed by the palladium catalyst. This is often promoted by the presence of oxygen.[7]

Troubleshooting Guide for Homocoupling:

  • Degas All Reagents: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. This removes dissolved oxygen which can promote homocoupling.

  • Use a Slight Excess of Boronic Acid: While a large excess should be avoided, using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid can help ensure the cross-coupling reaction is favored over homocoupling.[7]

  • Optimize Catalyst and Ligands: The choice of palladium catalyst and ligand can significantly influence the extent of homocoupling. Consider screening different phosphine ligands.

  • Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Try running the reaction at a lower temperature if the cross-coupling kinetics are still favorable.

Quantitative Data on Side Reactions

The following tables provide illustrative data on how reaction conditions can affect the yield of the desired product and the formation of major side products.

Table 1: Effect of Base on Protodeboronation

EntryBase (2.0 equiv.)SolventTemperature (°C)Desired Product Yield (%)Protodeboronation Product Yield (%)
1NaOHDioxane/H₂O1006530
2K₃PO₄Toluene/H₂O908510
3K₂CO₃DME/H₂O85925
4Cs₂CO₃THF/H₂O8095<2

Table 2: Effect of Reaction Atmosphere on Homocoupling

EntryAtmosphereDegassingDesired Product Yield (%)Homocoupling Product Yield (%)
1AirNo7025
2NitrogenYes (15 min)888
3ArgonYes (30 min)96<2

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Side Reactions

This protocol is designed to minimize both protodeboronation and homocoupling of this compound.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol).

    • The flask is evacuated and backfilled with argon three times.

  • Solvent Addition and Degassing:

    • Add anhydrous 1,4-dioxane (5 mL) and water (1 mL) via syringe.

    • Bubble argon through the stirred mixture for 30 minutes to ensure complete degassing.

  • Catalyst Addition:

    • In a separate vial, dissolve Pd(PPh₃)₄ (0.02 mmol) in anhydrous 1,4-dioxane (1 mL) under an argon atmosphere.

    • Add the catalyst solution to the reaction mixture via syringe.

  • Reaction:

    • Heat the reaction mixture to 80°C with vigorous stirring under a positive pressure of argon.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Protodeboronation_Pathway ArylBoronicAcid 3-(1-Adamantyl)-4-methoxyphenyl boronic acid TransitionState Transition State ArylBoronicAcid->TransitionState ProtonSource Proton Source (e.g., H₂O, H⁺, OH⁻) ProtonSource->TransitionState ProtodeboronatedProduct 1-Adamantyl-2-methoxybenzene (Side Product) TransitionState->ProtodeboronatedProduct BoricAcid B(OH)₃ TransitionState->BoricAcid

Caption: Mechanism of the protodeboronation side reaction.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckSideProducts Identify Side Products (LC-MS, NMR) Start->CheckSideProducts IsProtodeboronation Protodeboronation Product Observed? CheckSideProducts->IsProtodeboronation IsHomocoupling Homocoupling Product Observed? CheckSideProducts->IsHomocoupling IsProtodeboronation->IsHomocoupling No UseAnhydrous Use Anhydrous Solvents IsProtodeboronation->UseAnhydrous Yes DegasReagents Degas Solvents and Reagents IsHomocoupling->DegasReagents Yes End Optimized Reaction IsHomocoupling->End No OptimizeBase Optimize Base (e.g., Cs₂CO₃) UseAnhydrous->OptimizeBase UseEster Use Boronate Ester OptimizeBase->UseEster UseEster->End OptimizeStoichiometry Adjust Stoichiometry (slight excess of boronic acid) DegasReagents->OptimizeStoichiometry OptimizeCatalyst Screen Catalysts/ Ligands OptimizeStoichiometry->OptimizeCatalyst OptimizeCatalyst->End

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Purification of 3-(1-Adamantyl)-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-(1-Adamantyl)-4-methoxyphenylboronic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: Low Purity After Initial Isolation and Recrystallization

  • Possible Cause: The crude material contains significant amounts of non-polar impurities, such as homocoupled biaryl products from the Grignard reaction, which co-crystallize with the desired boronic acid. The formation of these side products can be favored by high concentrations of the aryl halide and elevated reaction temperatures.[1]

  • Troubleshooting Steps:

    • Optimize Recrystallization: Attempt recrystallization from a different solvent or a solvent mixture. While ethyl acetate is a documented solvent, a less polar solvent system might be more effective at leaving non-polar impurities in the mother liquor.[2]

    • Acid-Base Extraction: Perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and extract with an aqueous base (e.g., 1 M NaOH or Na2CO3). The boronic acid will form a water-soluble boronate salt and move to the aqueous layer, leaving non-acidic organic impurities behind. Acidify the aqueous layer with an acid (e.g., 1 M HCl) to precipitate the purified boronic acid, which can then be collected by filtration.

    • Derivatization: Convert the crude boronic acid into its pinacol ester by heating it with 2,3-dimethyl-2,3-butanediol (pinacol) in a solvent like toluene with azeotropic removal of water.[2] Boronate esters are often more stable and easier to purify by chromatography or recrystallization. The purified ester can then be hydrolyzed back to the boronic acid if required for the subsequent reaction.

Issue 2: Oily Residue or Poor Crystal Formation During Recrystallization

  • Possible Cause: The presence of impurities can inhibit crystal lattice formation, leading to "oiling out." Additionally, the bulky adamantyl group can present steric hindrance that makes crystallization challenging. Rapid cooling can also lead to the precipitation of an amorphous solid or oil instead of crystals.[3][4]

  • Troubleshooting Steps:

    • Slow Cooling: Ensure the crystallization solution cools slowly. This can be achieved by allowing the flask to cool to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also promote slower cooling.[3]

    • Solvent System Adjustment: If the compound oils out, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool slowly again.[3] Trying a different solvent system is also recommended.

    • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a small "seed" crystal of the pure compound.[3]

Issue 3: Product Appears as a Broad or Complex Set of Signals in NMR, Suggesting Impurities or Degradation

  • Possible Cause: Boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[2][5][6] This is especially true in non-polar solvents or upon removal of water. The NMR spectrum will then show a mixture of the boronic acid and the boroxine, complicating analysis.

  • Troubleshooting Steps:

    • NMR Sample Preparation: When preparing an NMR sample, adding a drop of D₂O or H₂O to the NMR tube can often break down the boroxine back to the monomeric boronic acid, resulting in a cleaner spectrum.

    • Purification as a Derivative: As boroxines form through the dehydration of the boronic acid, converting the crude product to a stable derivative like a pinacol ester will prevent boroxine formation and allow for a more straightforward purification and characterization.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via a Grignard reaction?

A1: The most common impurities include unreacted starting materials (e.g., 2-(1-adamantyl)-4-bromoanisole), homocoupled biaryl byproducts, and potentially some protodeboronated arene (2-(1-adamantyl)anisole).

Q2: Is column chromatography a viable purification method for this compound?

A2: While possible, column chromatography of boronic acids on silica gel can be challenging. They often streak or decompose on the acidic silica.[7] If chromatography is necessary, consider using neutral alumina or deactivating the silica gel with a small amount of acid or a triethylamine solution in the eluent. A more robust method is to first convert the boronic acid to its more stable pinacol ester, which is generally more amenable to silica gel chromatography.

Q3: My purified this compound has a high melting point, as expected (~300 °C), but still performs poorly in the subsequent Suzuki coupling. Why?

A3: A high melting point can sometimes be misleading, as some impurities may also be high-melting solids. The poor performance in a Suzuki coupling could be due to the presence of residual boroxine, which is often less reactive than the free boronic acid. Ensure the boronic acid is fully monomeric before use, which can sometimes be achieved by stirring with a small amount of water in the reaction solvent before adding the catalyst. Also, consider that boronic acids can degrade over time, so using freshly purified material is recommended.[2]

Q4: Can I use an acid-base extraction to purify my crude product?

A4: Yes, acid-base extraction is a highly effective method for purifying boronic acids, provided the molecule does not contain other acid- or base-labile functional groups. The acidic nature of the boronic acid allows it to be selectively extracted into an aqueous basic solution, leaving neutral organic impurities behind.

Data Presentation

Reaction Condition Variation (from Synthesis)Yield of this compound
Reaction with trimethylborate at -70°C69%[2]
Reaction with trimethylborate and subsequent recrystallization68%[2]
Reaction with triisopropylborate51%[2]
Reaction with tributylborate56%[2]
Grignard formation without LiCl3%[2]
Grignard formation with 0.1 eq. LiCl7%[2]
Grignard formation with 1 eq. LiCl48%[2]
Grignard formation with 2 eq. LiCl63%[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethyl acetate) and heat the mixture to boiling to dissolve the solid.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, add a small excess of hot solvent and perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Basification and Extraction: Transfer the solution to a separatory funnel and add a 1 M aqueous solution of NaOH or Na₂CO₃. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The boronate salt will be in the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask.

  • Washing: Wash the organic layer with the aqueous base one or two more times to ensure complete extraction. Combine all aqueous extracts.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath and acidify to a pH of 2-3 with 6 M HCl. A precipitate of the purified boronic acid should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water to remove any residual salts and then dry under vacuum.

Visualizations

Purification_Workflow Crude_Product Crude 3-(1-Adamantyl)-4- methoxyphenylboronic acid Purity_Assessment Assess Purity (e.g., NMR, LC-MS) Crude_Product->Purity_Assessment High_Purity >95% Pure? Purity_Assessment->High_Purity Final_Product Pure Product High_Purity->Final_Product Yes Low_Purity <95% Pure High_Purity->Low_Purity No Recrystallization Recrystallization Low_Purity->Recrystallization Predominantly one spot by TLC Acid_Base_Extraction Acid-Base Extraction Low_Purity->Acid_Base_Extraction Multiple spots, non-acidic impurities Derivatization Derivatize to Pinacol Ester & Chromatograph Low_Purity->Derivatization Complex mixture or oily solid Check_Purity_1 Check Purity Recrystallization->Check_Purity_1 Check_Purity_1->Final_Product Success Check_Purity_1->Acid_Base_Extraction Failure Check_Purity_2 Check Purity Acid_Base_Extraction->Check_Purity_2 Check_Purity_2->Final_Product Success Check_Purity_2->Derivatization Failure Hydrolysis Hydrolyze Ester Derivatization->Hydrolysis Hydrolysis->Final_Product

Caption: Decision workflow for the purification of crude this compound.

Boroxine_Equilibrium Boronic_Acid 3 x Boronic Acid (R-B(OH)2) dummy1 Boronic_Acid->dummy1 Boroxine Boroxine (Trimeric Anhydride) dummy2 Boroxine->dummy2 Water 3 x H2O dummy1->Boroxine + Heat - H2O dummy2->Boronic_Acid + H2O

Caption: Equilibrium between boronic acid and its corresponding boroxine.

References

Technical Support Center: Protodeboronation of 3-(1-Adamantyl)-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the protodeboronation of 3-(1-Adamantyl)-4-methoxyphenylboronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding this common side reaction. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low yield of desired cross-coupling product and presence of 1-adamantyl-2-methoxybenzene. Protodeboronation of the starting boronic acid.- Optimize reaction conditions: lower temperature, shorter reaction time. - Change the base to a weaker, non-hydroxide base (e.g., K₂CO₃, CsF, K₃PO₄). - Use anhydrous solvents and reagents. - Consider using a boronic ester (e.g., pinacol ester) for slower release of the boronic acid.[1][2][3]
Inconsistent reaction yields. Variable rates of protodeboronation due to slight changes in reaction setup.- Ensure rigorous control over the reaction atmosphere (inert gas). - Use freshly opened and high-purity solvents and reagents. - Standardize the degassing procedure for solvents.[3][4]
Formation of homocoupling byproducts. Presence of oxygen, leading to oxidative side reactions.- Thoroughly degas all solvents and reagents before use. - Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[3]
Difficulty in purifying the desired product from the protodeboronated byproduct. Similar polarity of the desired product and the byproduct.- Optimize chromatographic separation conditions (e.g., different solvent systems, gradient elution). - Consider derivatization of the desired product to alter its polarity before purification.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

A1: Protodeboronation is a chemical reaction where a carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[5] In the context of cross-coupling reactions like the Suzuki-Miyaura coupling, this is an undesired side reaction as it consumes the boronic acid, leading to the formation of a byproduct (in this case, 1-adamantyl-2-methoxybenzene) and reducing the yield of the desired coupled product.[6] Arylboronic acids, such as this compound, can be susceptible to this reaction, particularly under basic conditions.[1][7]

Q2: What are the main factors that promote the protodeboronation of my boronic acid?

A2: Several factors can influence the rate of protodeboronation:

  • pH: The reaction is often accelerated under basic conditions, which generate a more reactive boronate anion ([ArB(OH)₃]⁻).[1][5][6]

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[6]

  • Water: The presence of water, which acts as a proton source, is often necessary for protodeboronation to occur.[3][5]

  • Choice of Base: Strong bases, especially hydroxide bases, can significantly promote protodeboronation.[3][6]

  • Reaction Time: Longer reaction times provide more opportunity for this side reaction to occur.[6]

  • Ligand Choice: In the context of palladium-catalyzed cross-coupling, some phosphine ligands can promote protodeboronation.[6]

Q3: How can I detect if protodeboronation is occurring in my reaction?

A3: You can monitor the progress of your reaction and identify protodeboronation by using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): The protodeboronated byproduct will likely have a different Rf value compared to the starting material and the desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify and quantify the starting material, desired product, and the protodeboronated byproduct based on their mass-to-charge ratios.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to detect the characteristic signals of the protodeboronated byproduct in the crude reaction mixture.

Q4: Is this compound considered particularly unstable?

Q5: Can I use a boronic ester of this compound to avoid protodeboronation?

A5: Yes, converting the boronic acid to an ester, such as a pinacol ester or a MIDA boronate, is a common strategy to mitigate protodeboronation.[1][2][10] These esters exhibit increased stability and release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing the rate of the undesired side reaction.[5][10] Patents related to the synthesis of Adapalene, which uses this boronic acid, mention the formation of cyclic esters like the pinacol ester to improve stability and handling.[11]

Data Presentation

As specific quantitative data for the protodeboronation of this compound is not available in the cited literature, the following table summarizes the qualitative impact of various factors on the rate of protodeboronation for arylboronic acids in general.

FactorImpact on Protodeboronation RateRationale
Increasing Temperature IncreasesProvides more energy to overcome the activation barrier of the reaction.[6]
Increasing pH (Basic Conditions) Generally IncreasesFormation of the more reactive boronate species.[1][5]
Presence of Water IncreasesActs as the proton source for the C-B bond cleavage.[3][5]
Use of Strong Bases (e.g., NaOH, KOH) IncreasesPromotes the formation of the boronate anion.[3][6]
Use of Weaker Bases (e.g., K₂CO₃, K₃PO₄, CsF) DecreasesLess efficient at forming the reactive boronate species.[2][3]
Use of Anhydrous Conditions DecreasesLimits the availability of the proton source.[3]
Conversion to Boronic Ester (e.g., Pinacol) DecreasesIncreases stability and allows for slow release of the boronic acid.[1][10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a general guideline for a Suzuki-Miyaura coupling reaction, incorporating steps to minimize the risk of protodeboronation.

  • Reagent Preparation:

    • Ensure the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv) are of high purity and dry.

  • Reaction Setup:

    • To a dry reaction flask equipped with a magnetic stir bar and a condenser, add the aryl halide, boronic acid, and base.

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition:

    • Add a degassed, anhydrous solvent (e.g., Dioxane, Toluene, or a mixture such as Dioxane/H₂O 10:1) via syringe. The choice of a partially aqueous or completely anhydrous system will depend on the specific substrates. For minimizing protodeboronation, an anhydrous system is preferable.[3]

  • Catalyst Addition:

    • Under the inert atmosphere, add the palladium catalyst to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Monitoring Protodeboronation by ¹H NMR Spectroscopy

  • Sample Preparation:

    • At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

    • Quench the aliquot with a small amount of dilute HCl to stop the reaction.

    • Extract the organic components with a suitable deuterated solvent (e.g., CDCl₃).

    • Filter the extract through a small plug of cotton or silica gel to remove any solids.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum of the sample.

    • Integrate the characteristic signals of the starting boronic acid, the desired product, and the protodeboronated byproduct (1-adamantyl-2-methoxybenzene).

    • The relative integrals can be used to determine the ratio of these species at each time point, providing a semi-quantitative measure of the extent of protodeboronation.

Visualizations

Protodeboronation_Mechanism A Arylboronic Acid ArB(OH)₂ B Arylboronate Anion [ArB(OH)₃]⁻ A->B + OH⁻ C Transition State B->C + H₂O D Protodeboronated Product Ar-H C->D E Boric Acid B(OH)₃ C->E OH OH⁻ H2O H₂O

Caption: General mechanism of base-catalyzed protodeboronation.

Troubleshooting_Workflow start Low Yield in Cross-Coupling check_protodeboronation Analyze Crude Mixture (LC-MS, NMR) start->check_protodeboronation protodeboronation_present Protodeboronation Confirmed check_protodeboronation->protodeboronation_present Byproduct Found no_protodeboronation Other Issues (Catalyst, Reagents, etc.) check_protodeboronation->no_protodeboronation No Byproduct optimize_conditions Optimize Reaction Conditions protodeboronation_present->optimize_conditions lower_temp Lower Temperature optimize_conditions->lower_temp weaker_base Use Weaker Base (K₂CO₃, CsF) optimize_conditions->weaker_base anhydrous Use Anhydrous Solvents optimize_conditions->anhydrous boronic_ester Use Boronic Ester (Pinacol, MIDA) optimize_conditions->boronic_ester

Caption: Troubleshooting workflow for suspected protodeboronation.

Influencing_Factors protodeboronation Rate of Protodeboronation temperature Temperature protodeboronation->temperature Increases base_strength Base Strength protodeboronation->base_strength Increases water Presence of Water protodeboronation->water Increases reaction_time Reaction Time protodeboronation->reaction_time Increases boronic_ester Use of Boronic Ester protodeboronation->boronic_ester Decreases

Caption: Factors influencing the rate of protodeboronation.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 3-(1-Adamantyl)-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(1-Adamantyl)-4-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low to no yield. What are the primary factors I should investigate?

A1: Low yields with this sterically hindered boronic acid are a common challenge. The primary factors to investigate are the catalyst system (palladium source and ligand), the choice of base, the reaction solvent, and the exclusion of oxygen.[1][2][3] The bulky adamantyl group can significantly slow down key steps in the catalytic cycle, necessitating carefully optimized conditions.[2]

Q2: What are the most common side products observed in these reactions, and how can I minimize them?

A2: The two most prevalent side reactions are homocoupling of the boronic acid and protodeboronation (hydrolysis of the C-B bond).[1][4][5] Homocoupling is often caused by the presence of oxygen, which can be minimized by rigorously degassing all solvents and ensuring the reaction is run under an inert atmosphere.[1] Protodeboronation can be mitigated by using anhydrous conditions where possible, or by employing more stable boronate esters if the boronic acid proves too unstable under the reaction conditions.

Q3: Is this compound prone to degradation?

A3: Boronic acids, in general, can be susceptible to degradation, especially under harsh reaction conditions.[1] For this compound, its NMR spectrum can show a mixture of the acid and its cyclic trimer, boroxine.[6] To ensure the quality of the starting material, it's advisable to store it under inert gas and away from moisture. If degradation is suspected, converting it to a more stable derivative like a pinacol ester might be beneficial.[1]

Q4: Can I use standard Suzuki-Miyaura coupling conditions for this substrate?

A4: Standard conditions, such as using Pd(PPh₃)₄, are often ineffective for sterically hindered substrates like this one.[2][3] More forcing conditions and specialized catalyst systems are typically required to achieve good yields. This includes the use of bulky, electron-rich ligands and potentially higher reaction temperatures.[1]

Troubleshooting Guide

Issue 1: Low Conversion of Starting Materials

  • Question: I am observing a significant amount of unreacted starting materials. How can I improve the conversion rate?

  • Answer:

    • Optimize the Catalyst and Ligand: This is the most critical factor.[2][3] For sterically hindered couplings, standard ligands like triphenylphosphine are often inadequate.[7] It is highly recommended to use bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands promote the formation of a highly reactive palladium(0) species necessary to facilitate the oxidative addition of the coupling partner and accelerate the reductive elimination step.[3]

    • Increase Reaction Temperature: Steric hindrance can slow down the reaction rate.[1] Increasing the temperature, typically in the range of 80-110 °C, can help overcome the activation energy barrier.[8]

    • Screen Different Bases: The choice of base is crucial.[3] For hindered systems, stronger bases like potassium tert-butoxide (t-BuOK) or cesium carbonate (Cs₂CO₃) may be necessary.[3] Potassium phosphate (K₃PO₄) is also a commonly effective base.[3]

    • Check Catalyst Activity: Ensure your palladium source is active. If you are using a Pd(II) precatalyst, it must be efficiently reduced to the active Pd(0) species in situ.[1]

Issue 2: Significant Homocoupling of the Boronic Acid

  • Question: My main side-product is the dimer of this compound. What is causing this and how can I prevent it?

  • Answer:

    • Rigorous Degassing: Homocoupling is often a result of oxygen in the reaction mixture.[1] Ensure that all solvents (including any water used) and the reaction vessel are thoroughly degassed by methods such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can sometimes be beneficial as the in situ reduction of Pd(II) sources can be inefficient and lead to side reactions.[1]

    • Ligand Selection: The use of bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[1]

    • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus reducing the rate of homocoupling.[2]

Issue 3: Protodeboronation of the Boronic Acid

  • Question: I am observing the formation of 2-methoxy-1-(1-adamantyl)benzene, indicating cleavage of the C-B bond. How can I minimize this?

  • Answer:

    • Anhydrous Conditions: If the reaction chemistry allows, running the reaction under anhydrous conditions can minimize protodeboronation, which is often facilitated by water and a base.[2]

    • Use a Milder Base: If aqueous conditions are necessary, consider using a milder base.

    • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative like a boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[1][4] These are generally more resistant to protodeboronation.

Data Presentation

Table 1: Recommended Ligands for Cross-Coupling with Sterically Hindered Boronic Acids

Ligand TypeExamplesKey Advantages
Biaryl Phosphines XPhos, SPhos, RuPhosProvide high yields for a broad range of sterically hindered substrates.[9]
N-Heterocyclic Carbenes (NHCs) IPr, SImesShow high efficacy, even with highly substituted biaryls.[2][3]
Specialized Ligands AntPhos, BI-DIMEEffective for particularly challenging and sterically demanding couplings.[3][10]

Table 2: Typical Reaction Parameters for Suzuki-Miyaura Coupling with Hindered Substrates

ParameterRecommended ConditionsRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium sources.[8]
Ligand Loading 1-5 mol%Sufficient to facilitate the reaction without being excessive.[9]
Base K₃PO₄, Cs₂CO₃, t-BuOKModerately strong to strong bases are often required.[3]
Solvent Toluene, Dioxane, DMF/water mixturesAprotic solvents are generally preferred.[3][8]
Temperature 80-110 °CHigher temperatures are often needed to overcome steric hindrance.[8]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxygen-mediated side reactions.[1]

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (2 mol%), the phosphine ligand (4 mol%), and the base (3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times to ensure the removal of oxygen.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours.[8]

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualization

TroubleshootingWorkflow start Low Yield in Suzuki Coupling check_catalyst 1. Catalyst System Active? start->check_catalyst check_conditions 2. Reaction Conditions Optimal? start->check_conditions check_reagents 3. Reagent Quality? start->check_reagents optimize_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_catalyst->optimize_ligand No increase_temp Increase Temperature (80-110 °C) check_conditions->increase_temp No change_base Screen Stronger Base (e.g., K3PO4, Cs2CO3) check_conditions->change_base No degas_solvents Ensure Rigorous Degassing check_conditions->degas_solvents No check_boronic_acid Check Boronic Acid Purity (Consider Pinacol Ester) check_reagents->check_boronic_acid No success Improved Yield optimize_ligand->success increase_temp->success change_base->success degas_solvents->success check_boronic_acid->success

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura cross-coupling.

SuzukiCycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1_r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1_r2 reductive_elimination Reductive Elimination pd2_r1_r2->reductive_elimination reductive_elimination->pd0 product R1-R2 (Product) reductive_elimination->product reagents R1-X (Aryl Halide) reagents->oxidative_addition boronic_acid R2-B(OH)2 + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Catalyst Deactivation in Reactions with Adamantyl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation and other issues during chemical reactions involving adamantyl boronic acids, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with 1-adamantyl boronic acid is giving low to no yield. What are the primary factors to investigate?

A1: Low or no yield in Suzuki-Miyaura couplings involving the sterically bulky 1-adamantyl boronic acid can stem from several factors. The initial aspects to scrutinize are the activity of your catalyst, the integrity of your boronic acid, and the reaction conditions. Ensure your palladium source and ligand are active, as Pd(0) is the active catalytic species.[1] If you are utilizing a Pd(II) precatalyst, it requires in-situ reduction.[1] The stability of alkylboronic acids can be lower than their aryl counterparts; therefore, using fresh or properly stored 1-adamantyl boronic acid is crucial.[2][3] Finally, review your reaction setup for potential oxygen contamination, which can lead to catalyst decomposition and undesirable side reactions like homocoupling.[1][4]

Q2: I am observing significant protodeboronation of my adamantyl boronic acid. How can this be minimized?

A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction with alkylboronic acids.[2] To mitigate this, consider the following strategies:

  • Milder Reaction Conditions: High temperatures and strong bases can accelerate protodeboronation.[2] Experiment with lower temperatures and weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2]

  • Use of More Stable Boronic Acid Derivatives: Convert the adamantyl boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or a trifluoroborate salt.[2][3] These derivatives can release the boronic acid slowly in situ, maintaining a low concentration and minimizing decomposition.[2][3]

Q3: Could the steric bulk of the adamantyl group itself be inhibiting the catalyst?

A3: Yes, the significant steric hindrance of the adamantyl group can impede key steps in the catalytic cycle, namely transmetalation and reductive elimination.[5][6] This steric challenge often necessitates the use of specialized ligands. Bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or other specialized ligands like AntPhos, have demonstrated high reactivity in couplings with sterically demanding substrates.[5][7] These ligands can facilitate the difficult coupling steps and improve overall reaction efficiency.

Q4: What are the best practices for setting up a Suzuki-Miyaura reaction with 1-adamantyl boronic acid to ensure success?

A4: For a successful coupling, meticulous experimental setup is key.

  • Inert Atmosphere: Rigorously degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction to prevent oxygen contamination.[1]

  • Reagent Purity: Use high-purity, dry solvents and reagents. Ensure the base is finely powdered if running anhydrous reactions.[1]

  • Catalyst and Ligand Selection: Employ a robust palladium precatalyst and a suitable bulky phosphine ligand.[1][5] Modern palladium precatalysts can offer more consistent results.[2]

  • Reaction Monitoring: Track the reaction progress using techniques like TLC, GC-MS, or LC-MS to determine the optimal reaction time and identify any issues early on.[1]

Troubleshooting Guides

Guide 1: Low or No Product Formation

If you are experiencing low to no formation of your desired product, follow this troubleshooting workflow:

G start Low/No Product check_catalyst 1. Verify Catalyst Activity - Use fresh Pd source/ligand - Employ a Pd(0) precatalyst start->check_catalyst check_boronic_acid 2. Assess Boronic Acid Integrity - Use fresh adamantyl boronic acid - Consider a more stable derivative (e.g., pinacol ester) check_catalyst->check_boronic_acid check_conditions 3. Review Reaction Conditions - Ensure rigorous inert atmosphere - Check solvent/base purity and dryness check_boronic_acid->check_conditions optimize_ligand 4. Optimize Ligand - Switch to a bulkier, electron-rich phosphine ligand (e.g., SPhos, XPhos) check_conditions->optimize_ligand optimize_temp_base 5. Adjust Temperature and Base - Screen milder bases - Gradually increase temperature optimize_ligand->optimize_temp_base G cluster_proto Protodeboronation cluster_homo Homocoupling start Significant Side Products identify_side_product 1. Identify Major Side Product - Protodeboronation product? - Homocoupling product? start->identify_side_product mitigate_proto Use milder base Lower reaction temperature Use anhydrous conditions identify_side_product->mitigate_proto If Protodeboronation check_oxygen Improve degassing of solvents and reagents identify_side_product->check_oxygen If Homocoupling stable_derivative Switch to a more stable boronic acid derivative (MIDA, trifluoroborate) mitigate_proto->stable_derivative use_pd0 Use a Pd(0) catalyst source to bypass in-situ reduction check_oxygen->use_pd0

References

Technical Support Center: Reactivity of 3-(1-Adamantyl)-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 3-(1-Adamantyl)-4-methoxyphenylboronic acid in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Due to the compound's bulky adamantyl group and electron-rich nature, specific experimental challenges may arise. This guide offers insights into mitigating these issues, with a focus on the critical role of solvent effects.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura couplings involving this sterically hindered and electron-rich boronic acid are often traced back to several key factors:

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming the starting material. This is often exacerbated by the choice of solvent and base.

  • Catalyst Inactivity: The palladium catalyst may be deactivated by oxygen or impurities. Ensure all reagents and solvents are properly degassed and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Poor Solubility: The bulky adamantyl group can lead to poor solubility of the boronic acid in certain solvents, hindering its participation in the reaction.

  • Suboptimal Solvent/Base Combination: The interplay between the solvent and base is crucial for an efficient reaction. A polar aprotic solvent in combination with an appropriate base is often a good starting point.

Q2: How does the choice of solvent impact the reactivity of this compound?

A2: The solvent plays a multifaceted role in the reaction by influencing the solubility of reagents, the stability of the catalyst, and the rates of both the desired coupling and undesired side reactions. For sterically hindered substrates, the solvent can significantly affect the reaction's success.

  • Polar Aprotic Solvents (e.g., Dioxane, THF, DMF): These are generally good choices as they can help dissolve the boronic acid and the palladium catalyst complex. They are also less likely to participate in protodeboronation compared to protic solvents.

  • Protic Solvents (e.g., Alcohols, Water): While often used as a co-solvent with dioxane or THF to dissolve the inorganic base, high concentrations of protic solvents can promote protodeboronation. However, a small amount of water can be beneficial and in some cases essential for the catalytic cycle.[2][3][4]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These are generally not recommended as the primary solvent due to the poor solubility of the boronic acid and the inorganic base.[5]

Q3: What is protodeboronation and how can it be minimized when using this compound?

A3: Protodeboronation is a common side reaction in Suzuki-Miyaura couplings where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond. This is particularly prevalent with electron-rich arylboronic acids like this compound. To minimize this:

  • Use Anhydrous Solvents: While a small amount of water can be beneficial, excess water can serve as a proton source for protodeboronation.[6]

  • Select a Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases such as K₃PO₄ or Cs₂CO₃.[6]

  • Protect the Boronic Acid: In challenging cases, the boronic acid can be converted to a more stable boronate ester (e.g., a pinacol ester) or an organotrifluoroborate.[7] These derivatives can be more resistant to protodeboronation and release the boronic acid slowly during the reaction.

  • Optimize Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the extent of protodeboronation. Monitor the reaction progress and aim for the shortest time and lowest temperature necessary for completion.[6]

Q4: I am observing the formation of a homocoupled product of my boronic acid. What causes this and how can I prevent it?

A4: Homocoupling is the reaction of two molecules of the boronic acid to form a biaryl product. This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalyst's oxidation state.[1] To prevent homocoupling:

  • Thoroughly Degas Solvents: Ensure all solvents are rigorously degassed before use by methods such as freeze-pump-thaw or by bubbling an inert gas through them.

  • Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas like argon or nitrogen throughout the entire process.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source can sometimes reduce the likelihood of side reactions that may occur during the in-situ reduction of a Pd(II) precatalyst.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation 1. Catalyst deactivation.2. Protodeboronation of the boronic acid.3. Poor solubility of starting materials.4. Incorrect solvent/base combination.1. Use fresh, high-purity catalyst and ligands. Ensure rigorous exclusion of oxygen.[1]2. Switch to anhydrous conditions, use a milder base, or protect the boronic acid as a pinacol ester.[6]3. Try a different solvent system, such as a 4:1 mixture of dioxane/water or THF/water, with vigorous stirring.[8]4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) with your chosen solvent.
Significant Protodeboronation Byproduct 1. Presence of excess protic sources (e.g., water).2. Base is too strong.3. High reaction temperature or prolonged reaction time.1. Use anhydrous solvents and a dry base.2. Switch to a milder base like KF or K₃PO₄.3. Monitor the reaction closely and aim for a lower temperature and shorter reaction time.
Formation of Homocoupled Product 1. Presence of oxygen.2. Issues with the palladium catalyst's oxidation state.1. Ensure all reagents and the reaction setup are thoroughly deoxygenated.2. Consider using a different palladium precatalyst or ligand system.
Incomplete Consumption of Starting Material 1. Insufficient catalyst loading.2. Reaction temperature is too low.3. Steric hindrance slowing the reaction.1. Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%).2. Gradually increase the reaction temperature, monitoring for byproduct formation.3. Consider a more active catalyst system, such as one with a Buchwald-type ligand, which is effective for sterically demanding substrates.[9]

Illustrative Data on Solvent Effects

Solvent System (v/v) Base Expected Relative Rate Expected Yield Range Potential for Protodeboronation Notes
TolueneK₃PO₄SlowLowModeratePoor solubility of the base can be an issue.
THFK₃PO₄ModerateModerateModerateGood general-purpose solvent, but may require heating.
Dioxane / Water (4:1)K₂CO₃FastGood to ExcellentModerate to HighA common and often effective system. Water aids in dissolving the base.[10]
DMFCs₂CO₃FastGood to ExcellentModerateGood solvating power, but can be difficult to remove and may decompose at high temperatures.
2-Propanol / Water (4:1)KHCO₃ModerateGoodHighProtic nature of the alcohol can increase the risk of protodeboronation.[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific coupling partners.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 4:1 Dioxane/Water)

Procedure:

  • To an oven-dried reaction flask, add the this compound, the aryl halide, and the base.

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiix Ar-Pd(II)L2-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation Ar'-B(OH)2 Base pdiib Ar-Pd(II)L2-Ar' transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Purity and Catalyst Activity start->check_reagents check_conditions Verify Inert Atmosphere and Degassed Solvents start->check_conditions analyze_byproducts Analyze Crude Mixture for Byproducts (LC-MS/NMR) start->analyze_byproducts protodeboronation Protodeboronation Detected? analyze_byproducts->protodeboronation homocoupling Homocoupling Detected? analyze_byproducts->homocoupling optimize_solvent Optimize Solvent System (e.g., Dioxane/Water) protodeboronation->optimize_solvent No optimize_base Screen Milder Bases (K3PO4, Cs2CO3) protodeboronation->optimize_base Yes improve_degassing Improve Degassing Technique homocoupling->improve_degassing Yes success Improved Yield optimize_solvent->success protect_boronic Consider Protecting Group (e.g., Pinacol Ester) optimize_base->protect_boronic protect_boronic->success improve_degassing->success

Caption: A logical workflow for troubleshooting low yields.

Competing Reaction: Protodeboronationdot

Competing_Pathways boronic_acid 3-(1-Adamantyl)-4-methoxyphenyl boronic acid suzuki_path Suzuki Coupling boronic_acid->suzuki_path Pd Catalyst, Base, Aryl Halide protodeboronation_path Protodeboronation boronic_acid->protodeboronation_path Proton Source (e.g., H2O) desired_product Desired Biaryl Product suzuki_path->desired_product side_product 1-Adamantyl-2-methoxybenzene (Side Product) protodeboronation_path->side_product

References

Technical Support Center: Suzuki Coupling of Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing base selection for Suzuki coupling reactions involving sterically hindered boronic acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki-Miyaura coupling reaction?

A1: The base plays a critical role in the catalytic cycle of the Suzuki-Miyaura coupling. Its main function is to activate the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[1][2] This boronate species is then more reactive for the crucial transmetalation step with the palladium(II) complex.[1][3] Additionally, the base can facilitate the formation of a palladium(II) hydroxide complex, which can then react with the neutral boronic acid.[1] The specific pathway can depend on the base, solvent, and reactants used.[1]

Q2: Why is base selection particularly critical for hindered boronic acids?

A2: Steric hindrance around the boron atom slows down the rate-determining transmetalation step in the catalytic cycle.[4][5] An appropriately chosen base can significantly accelerate this step by efficiently forming the reactive boronate species, thereby improving the reaction rate and overall yield. An inadequate base may not be strong or soluble enough to overcome the steric barrier, leading to low or no product formation.[2]

Q3: Which bases are generally recommended for Suzuki coupling with hindered boronic acids?

A3: For sterically hindered substrates, moderately strong inorganic bases are often the most effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently recommended and have shown excellent results.[1][4] In particularly challenging cases with severe steric hindrance, a stronger base like potassium tert-butoxide (KOtBu) may be necessary.[4] The "caesium effect" observed with Cs₂CO₃ is often attributed to its higher solubility in organic solvents, which can lead to superior results.[1]

Q4: Can organic bases be used for hindered Suzuki couplings?

A4: While inorganic bases are more common, organic bases can be advantageous in specific situations, particularly when the substrate is sensitive to strong inorganic bases.[1] However, for sterically demanding couplings, strong, non-nucleophilic organic bases would be required, and their effectiveness may need to be evaluated on a case-by-case basis. Traditional organic bases like triethylamine (TEA) are often less effective than inorganic bases in these challenging reactions.[6]

Q5: What are common side reactions related to the base in hindered Suzuki couplings, and how can they be minimized?

A5: Two common side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired replacement of the boronic acid group with a hydrogen atom, which can be exacerbated by strong bases and the presence of water.[2][7] To minimize this, one can use a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF), use anhydrous conditions, or protect the boronic acid as a more stable derivative (e.g., a pinacol ester).[2][7]

  • Homocoupling: This is the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen and certain palladium species.[2][7] While not solely a base-related issue, ensuring the reaction is thoroughly degassed and run under an inert atmosphere is crucial for prevention.[5][7]

Troubleshooting Guide

Problem 1: Low to no yield with a hindered boronic acid.

Possible Cause Troubleshooting Step
Ineffective Base The chosen base may be too weak or poorly soluble. Switch to a more effective base for hindered substrates, such as K₃PO₄ or Cs₂CO₃. For extremely hindered systems, consider a stronger base like KOtBu.[4]
Catalyst/Ligand System Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered couplings.[4] Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4][5]
Oxygen Contamination Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[5][7] Ensure the solvent is properly degassed and the reaction is maintained under a strict inert atmosphere (e.g., Argon or Nitrogen).[5][7]
Reagent Purity Verify the purity of the boronic acid, as they can degrade over time.[5]

Problem 2: Significant protodeboronation is observed.

Possible Cause Troubleshooting Step
Base is too strong Switch to a milder base such as K₂CO₃ or KF.[2]
Presence of water Use anhydrous solvents and reagents to minimize the source of protons.
Boronic acid instability Convert the boronic acid to a more stable form, such as a pinacol ester or an MIDA boronate, which can release the boronic acid slowly during the reaction.[7]
Prolonged reaction time/high temperature Optimize the reaction conditions to shorter reaction times and lower temperatures if possible to reduce the extent of protodeboronation.[7]

Problem 3: The reaction stalls and does not go to completion.

Possible Cause Troubleshooting Step
Insufficient Base Strength/Solubility The base may not be effectively activating the boronic acid throughout the reaction. Consider switching to a more soluble base like Cs₂CO₃ or a stronger base like K₃PO₄.[1][4]
Catalyst Deactivation The palladium catalyst may be deactivating over the course of the reaction. Ensure rigorous exclusion of oxygen.[7] Consider using a more robust pre-catalyst.[5]
Poor Mixing For insoluble inorganic bases, vigorous stirring is essential to ensure effective participation in the reaction.[2]

Quantitative Data on Base Performance

The following tables summarize the performance of various bases in the Suzuki coupling of hindered substrates as reported in the literature.

Table 1: Comparison of Bases in a Hindered Suzuki Coupling

Reaction: 2-(Trifluoromethoxy)phenylboronic acid with 2-bromo-1,3-dichloro-5-nitrobenzene[8][9]

BaseCatalyst SystemSolventTemperature (°C)Yield (%)
K₂CO₃Pd₂(dba)₃ / L1THF6085
Cs₂CO₃Pd₂(dba)₃ / L1THF6071
NaOHPd₂(dba)₃ / L1*THF6050

* L1 = 4-(2-(diphenylphosphino)phenyl)morpholine

Table 2: General Performance of Common Bases for Hindered Substrates [1]

BaseTypical SubstratesTypical Yield Range (%)Notes
Cs₂CO₃Aryl bromides, chlorides, hindered substrates90-99Often provides superior results for challenging substrates (the "caesium effect").
K₃PO₄Aryl bromides, chlorides, nitrogen-containing heterocycles90-99A strong, non-nucleophilic base, particularly effective for nitrogen-rich heterocycles.
K₂CO₃Aryl bromides, chlorides80-95A common and effective base, but may be less efficient for highly hindered systems.
KFAryl bromidesModerate to highFluoride ions are thought to play a unique role in activating the boronic acid.
KOHAryl bromides70-90A strong base, but its high basicity can sometimes lead to side reactions.
NaOHAryl bromides~70Similar to KOH, can be detrimental in some cases due to high basicity.

Experimental Protocols

Representative Protocol for Suzuki Coupling of a Hindered Boronic Acid using K₃PO₄

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Hindered aryl halide (1.0 mmol, 1.0 equiv)

  • Hindered boronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv), finely powdered and dried

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the hindered aryl halide, hindered boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and place it in a preheated oil bath at 80-110 °C.

  • Stir the reaction mixture vigorously. The mixture will likely be a suspension.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Base Selection Workflow for Hindered Suzuki Coupling```dot

// Node Definitions start [label="Start: Hindered Suzuki Coupling", fillcolor="#F1F3F4", fontcolor="#202124"]; check_sensitivity [label="Are substrates sensitive to strong bases?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; initial_choice [label="Initial Base Selection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; run_reaction [label="Run Small Scale Test Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_yield [label="Is yield acceptable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; troubleshoot [label="Troubleshoot Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimize [label="Optimize Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Successful Coupling", fillcolor="#F1F3F4", fontcolor="#202124"]; mild_base [label="Consider milder bases:\nK2CO3, KF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; strong_base [label="Use standard strong bases:\nK3PO4, Cs2CO3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; very_strong_base [label="If yield is still low, consider:\nKOtBu", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> check_sensitivity; check_sensitivity -> mild_base [label="Yes"]; check_sensitivity -> strong_base [label="No"]; mild_base -> run_reaction; strong_base -> run_reaction; run_reaction -> check_yield; check_yield -> end [label="Yes"]; check_yield -> troubleshoot [label="No"]; troubleshoot -> very_strong_base; very_strong_base -> run_reaction; troubleshoot -> optimize; optimize -> run_reaction; }

Caption: The role of the base in activating the boronic acid for transmetalation.

References

Validation & Comparative

A Comparative Guide to 3-(1-Adamantyl)-4-methoxyphenylboronic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of boronic acids is pivotal for the successful synthesis of complex molecules via the Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of the performance of 3-(1-Adamantyl)-4-methoxyphenylboronic acid against other representative boronic acids, supported by experimental data.

The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. The choice of boronic acid significantly impacts reaction efficiency, yield, and substrate scope, particularly when dealing with sterically demanding structures.

Performance Comparison in Suzuki Coupling

This section compares the performance of this compound with two other common boronic acids: the simple and widely used phenylboronic acid, and the sterically hindered 2-mesitylboronic acid. The data is compiled from various sources to provide a comparative overview.

Table 1: Performance of Various Boronic Acids in Suzuki Coupling Reactions

Boronic AcidAryl HalideCatalyst SystemBaseSolvent(s)Time (h)Yield (%)Reference
This compoundMethyl 6-bromo-2-naphthoateTris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] / 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)K₃PO₄Toluene, Water286[1]
Phenylboronic acid1-BromonaphthalenePalladium(II) acetate [Pd(OAc)₂] / Triphenylphosphine (PPh₃)K₂CO₃Toluene, Water1295
Phenylboronic acid4-BromoanisolePd/Fe₃O₄/CharcoalK₂CO₃Ethanol, Water1>99[2]
2-Mesitylboronic acidIodobenzeneTetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Ba(OH)₂DME, Water499[3]

Note: Direct comparison is challenging due to variations in reaction partners and conditions across different studies. The data presented provides a representative overview of the performance of each boronic acid.

Analysis of Performance

This compound demonstrates high efficiency in Suzuki coupling, even with a sterically demanding adamantyl group adjacent to the reaction center. The reported yield of 86% in the synthesis of a precursor to Adapalene highlights its utility in the preparation of complex, medicinally relevant molecules. The bulky adamantyl group can influence the electronic and steric properties of the molecule, which can be advantageous in drug design.

Phenylboronic acid serves as a benchmark for Suzuki coupling reactions. It is generally highly reactive and provides excellent yields with a wide range of aryl halides under various conditions. Its performance with 1-bromonaphthalene and 4-bromoanisole, resulting in yields of 95% and >99% respectively, underscores its reliability in forming biaryl linkages.

2-Mesitylboronic acid is a classic example of a sterically hindered boronic acid. The two ortho-methyl groups present a significant steric challenge for the transmetalation step in the Suzuki coupling catalytic cycle. Despite this, with appropriate optimization of the base and solvent system, it can achieve near-quantitative yields, as seen in its reaction with iodobenzene. This demonstrates that while steric hindrance can slow down the reaction, it does not preclude successful coupling.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and adaptation for new synthetic targets.

Protocol 1: Suzuki Coupling of this compound with Methyl 6-bromo-2-naphthoate[1]
  • Reaction Setup: Into a 1 L flask equipped with a stirrer and reflux condenser, add 0.25 g (0.5 mol%) of tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] and 0.4 g (1 mol%) of 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos).

  • Reagents: Add 28 g (0.1 M) of this compound, 26.5 g (0.1 M) of methyl 6-bromo-2-naphthoate, and a solution of 60 g (0.28 M) of potassium phosphate in 200 mL of water.

  • Solvent: Add 400 mL of toluene.

  • Reaction Conditions: The reaction mixture is heated to 80°C and stirred for 2 hours.

  • Work-up: After cooling, the organic layer is separated, washed with water, and dried. The solvent is evaporated under reduced pressure.

  • Purification: The crude product is purified by crystallization to yield methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate.

Protocol 2: Suzuki Coupling of Phenylboronic Acid with 1-Bromonaphthalene
  • Reaction Setup: In a flame-dried Schlenk flask with a magnetic stir bar, combine 1-bromonaphthalene (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Solvent: Add toluene (5 mL) and water (1 mL). The mixture is degassed by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction Conditions: The reaction mixture is heated to 100°C and stirred for 12 hours.

  • Work-up: After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Protocol 3: Suzuki Coupling of 2-Mesitylboronic acid with Iodobenzene[3]
  • Reaction Setup: To a reaction vessel, add iodobenzene (1.0 mmol), 2-mesitylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Base and Solvent: Add a solution of barium hydroxide (Ba(OH)₂) (2.0 mmol) in water (1 mL) and dimethoxyethane (DME) (5 mL).

  • Reaction Conditions: The mixture is heated at 80°C for 4 hours.

  • Work-up: After completion, the reaction mixture is cooled and extracted with an organic solvent. The organic layers are combined, dried, and concentrated.

  • Purification: The residue is purified by chromatography to yield the desired biaryl product.

Mandatory Visualizations

The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura coupling reaction.

Suzuki_Coupling_Cycle A Pd(0)Ln B Oxidative Addition (Ar-X) C Ar-Pd(II)-X (Ln) A->C Ar-X B->C D Transmetalation (R-B(OH)2 + Base) E Ar-Pd(II)-R (Ln) C->E R-B(OH)2 Base D->E E->A E->A Ar-R F Reductive Elimination G Ar-R F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic_Acid_Selection Start Start: Select Boronic Acid for Suzuki Coupling Steric_Hindrance Is the boronic acid sterically hindered? Start->Steric_Hindrance High_Yield_Non_Hindered High probability of good to excellent yield under standard conditions. Steric_Hindrance->High_Yield_Non_Hindered No Optimize_Conditions Optimization may be required. Consider stronger bases, more active catalysts, or higher temperatures. Steric_Hindrance->Optimize_Conditions Yes Phenylboronic Example: Phenylboronic Acid High_Yield_Non_Hindered->Phenylboronic Proceed Proceed with Synthesis High_Yield_Non_Hindered->Proceed Adamantylboronic Example: this compound Optimize_Conditions->Adamantylboronic Mesitylboronic Example: 2-Mesitylboronic acid Optimize_Conditions->Mesitylboronic Optimize_Conditions->Proceed

Caption: A logical workflow for selecting a boronic acid based on steric considerations.

References

A Comparative Guide to Ligands for Suzuki-Miyaura Coupling of Adamantyl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the bulky, rigid adamantyl moiety is a highly sought-after strategy in medicinal chemistry and materials science. Its unique three-dimensional structure can enhance pharmacokinetic properties, improve metabolic stability, and provide a rigid scaffold for molecular design. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating C-C bonds, and the use of 1-adamantyl boronic acid allows for the direct installation of this valuable group.

However, the significant steric hindrance of the adamantyl group presents a considerable challenge for the standard Suzuki-Miyaura protocol. The success of this transformation is critically dependent on the choice of the phosphine ligand complexed to the palladium catalyst. This guide provides a comparative overview of ligand performance for the coupling of adamantyl boronic acids with aryl halides, supported by experimental data and detailed protocols to facilitate catalyst system selection.

Ligand Selection: Overcoming Steric Hindrance

The key to a successful coupling with the sterically demanding 1-adamantyl boronic acid lies in the selection of a suitable ligand. Bulky and electron-rich phosphine ligands are essential to promote the critical steps of the catalytic cycle, particularly the oxidative addition and the rate-limiting reductive elimination.[1] These ligands help stabilize the active monoligated palladium(0) species and facilitate the reaction with challenging substrates.

Prominent classes of ligands for this purpose include:

  • Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands such as SPhos and XPhos are renowned for their high activity in a wide range of cross-coupling reactions, including those with sterically hindered partners.[2] Their bulky biaryl framework is designed to promote the formation of the active catalyst and accelerate the reductive elimination step.

  • Adamantyl-Containing Phosphines: Ligands that themselves incorporate adamantyl groups, such as di-(1-adamantyl)-n-butylphosphine, have shown exceptional reactivity, particularly with unreactive aryl chlorides.[1] The inherent bulk of these ligands is perfectly suited to accommodate the hindered adamantyl boronic acid coupling partner.

Comparative Performance Data

While a direct side-by-side comparison of all possible ligands for 1-adamantyl boronic acid under identical conditions is limited in the literature, the following table summarizes representative data and highlights the performance of highly effective ligands with sterically demanding substrates.[3]

LigandAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Catalyst System
di-(1-adamantyl)-n-butylphosphine 4-ChlorotolueneK₃PO₄Dioxane1001698Pd(OAc)₂
SPhos 2-Bromo-6-methylnaphthaleneK₃PO₄Toluene/H₂O1001295Pd₂(dba)₃
XPhos 2-Chloro-1,3-dimethylbenzeneK₃PO₄t-AmylOH1001891Pd(OAc)₂

Key Experimental Protocol

This section provides a detailed methodology for a representative Suzuki-Miyaura coupling reaction between 1-adamantyl boronic acid and an aryl bromide. This protocol should be regarded as a starting point, with optimization of reagents and conditions potentially required for specific substrates.

Materials:

  • 1-Adamantyl boronic acid (1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium acetate [Pd(OAc)₂] (2 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, di-(1-adamantyl)-n-butylphosphine) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Anhydrous 1,4-Dioxane or Toluene

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a flame-dried Schlenk tube or round-bottom flask under an inert atmosphere (e.g., Argon), add 1-adamantyl boronic acid, the aryl bromide, palladium acetate, the phosphine ligand, and potassium phosphate.

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-aryl-adamantane derivative.

Visualizing the Process

To further clarify the reaction mechanism and experimental setup, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L oxidative_add Oxidative Addition Complex pd0->oxidative_add Ar-X transmetalation_complex Transmetalation Complex oxidative_add->transmetalation_complex [Ad-B(OR)₂OH]⁻ reductive_elim Reductive Elimination transmetalation_complex->reductive_elim reductive_elim->pd0 Regeneration product Product (Ad-Ar) reductive_elim->product aryl_halide Ar-X aryl_halide->oxidative_add boronic_acid Ad-B(OR)₂ boronic_acid->transmetalation_complex base Base base->boronic_acid activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Flame-dried Schlenk Tube add_reagents Add Reagents under Inert Gas: - 1-Adamantyl Boronic Acid - Aryl Halide - Pd Catalyst & Ligand - Base start->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent reaction Heat and Stir Reaction Mixture add_solvent->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Cool, Dilute with EtOAc, Wash with H₂O & Brine monitoring->workup dry_concentrate Dry Organic Layer & Concentrate workup->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End: Isolated 1-Aryl-Adamantane purify->end

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

A Comparative Guide to the Reactivity of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The efficiency and outcome of these reactions are critically dependent on the reactivity of the boronic acid, which is tunable through the strategic placement of substituents on the phenyl ring. This guide provides an objective comparison of the reactivity of various substituted phenylboronic acids, supported by experimental data and detailed methodologies.

The reactivity of a substituted phenylboronic acid in cross-coupling reactions is primarily governed by a combination of electronic and steric effects. These factors influence key steps in the catalytic cycle, such as transmetalation, and also affect the acidity (pKa) of the boronic acid.

Electronic Effects: The nature of the substituent on the phenyl ring alters the electron density of the molecule.

  • Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃) groups increase the nucleophilicity of the aryl group. This generally accelerates the transmetalation step of the Suzuki-Miyaura cycle, where the organic moiety is transferred from the boron atom to the palladium center.[1][2]

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the electron density of the aryl group. This can slow down the transmetalation step.

Steric Effects: The size and position of a substituent can sterically hinder the approach of the boronic acid to the palladium catalyst. This effect is most pronounced with bulky substituents located at the ortho position, which can significantly decrease the reaction rate.[1][3] In some cases, ortho-substituents with heteroatoms, such as -OCH₃, can exhibit a chelation effect with the metal center, influencing the reaction's selectivity and rate.[4][5]

Acidity (pKa): The Lewis acidity of the boronic acid, quantified by its pKa value, is a crucial parameter. Boronic acids exist in equilibrium with their corresponding boronate forms in solution.[6] The ease of formation of the tetracoordinate boronate species, which is often the active participant in the transmetalation step, is influenced by the acidity. Generally, substituents that lower the pKa (increase acidity) facilitate the formation of the boronate.

Data Presentation

The following tables summarize quantitative data on the acidity and relative reactivity of various substituted phenylboronic acids.

Table 1: Acidity Constants (pKa) of Selected Substituted Phenylboronic Acids in Aqueous Solution

This table presents the experimental pKa values for a range of monosubstituted phenylboronic acids. A lower pKa value indicates a stronger acid.

SubstituentPositionpKa ValueReference(s)
-H-8.83[7]
-OCH₃para9.25[6][8]
-CH₃meta--
-CH₃para--
-Fortho-[9]
-Fmeta-[9]
-Fpara8.27[10]
-Clpara--
-CF₃para-[6]
-NO₂meta--
-NO₂para--
-CHOpara-[8]

Note: pKa values can vary depending on the experimental conditions (e.g., solvent, temperature). The data presented are representative values from the cited literature.

Table 2: Qualitative Reactivity Comparison in Suzuki-Miyaura Coupling

This table provides a qualitative comparison of the expected kinetic behavior of substituted phenylboronic acids in a typical Suzuki-Miyaura reaction. The reactivity is influenced by the rate-determining step, which is often transmetalation.

Substituent TypePositionElectronic EffectSteric HindranceExpected Relative Rate of Transmetalation
Strong EDG (-OCH₃)paraDonatingLowHigh
Weak EDG (-CH₃)paraDonatingLowModerate-High
No Substituent (-H)-NeutralLowModerate
Weak EWG (-F, -Cl)paraWithdrawingLowModerate-Low
Strong EWG (-CF₃, -NO₂)paraWithdrawingLowLow
Any GrouporthoVariableHighVery Low (generally)

Note: This table provides a qualitative comparison based on general principles.[1] Actual reaction rates are dependent on multiple factors including the specific aryl halide, catalyst system, base, and solvent used.

Mandatory Visualization

The following diagrams illustrate the fundamental catalytic cycle governing the reactivity of phenylboronic acids and a typical workflow for its experimental investigation.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_ox R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd_ox Oxidative Addition pd_trans R¹-Pd(II)L₂-OR pd_ox->pd_trans Base pd_biaryl R¹-Pd(II)L₂-R² (Di-organopalladium) pd_trans->pd_biaryl Transmetalation pd_biaryl->pd0 Reductive Elimination product R¹-R² pd_biaryl->product aryl_halide R¹-X aryl_halide->pd_ox boronic_acid R²-B(OH)₂ boronic_acid->pd_biaryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Assemble Reactants: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base B Prepare Solvent (Degassed) C Combine Reactants Under Inert Atmosphere A->C D Add Solvent B->D C->D E Heat and Stir (e.g., 100 °C) D->E F Monitor Reaction Progress (TLC, GC, or LC-MS) E->F G Quench Reaction & Work-up F->G H Purify Product (e.g., Column Chromatography) G->H I Characterize Product & Calculate Yield/Rate H->I

Caption: A general experimental workflow for kinetic studies of Suzuki reactions.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the reactivity of substituted phenylboronic acids.

Experimental Protocol 1: Determination of pKa by UV-Vis Spectroscopy

Objective: To determine the acidity constant (pKa) of a substituted phenylboronic acid in an aqueous solution.

Materials:

  • Substituted phenylboronic acid

  • Series of aqueous buffer solutions with known pH values (e.g., pH 7 to 11)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the phenylboronic acid in a suitable solvent (e.g., DMSO or ethanol) to ensure solubility.

  • Sample Preparation: For each buffer solution, prepare a sample by diluting a small, precise volume of the stock solution into the buffer. The final concentration of the boronic acid should be low enough to be within the linear range of the spectrophotometer. The percentage of the organic solvent from the stock solution should be kept constant and minimal (e.g., <1%) across all samples.

  • UV-Vis Measurement: Record the UV-Vis absorption spectrum for each sample across a relevant wavelength range (e.g., 200-400 nm). Use the corresponding buffer solution as the blank.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance difference between the acidic (boronic acid) and basic (boronate) forms.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to a 50:50 mixture of the acid and its conjugate base.[8]

Experimental Protocol 2: Kinetic Analysis of Suzuki-Miyaura Coupling

Objective: To determine the relative reaction rate of a substituted phenylboronic acid in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[11]

  • Ligand (e.g., SPhos, 4 mol%)[11]

  • Base (e.g., K₃PO₄, 2.0 mmol)[11]

  • Degassed solvent (e.g., Toluene/Water mixture)[11]

  • Internal standard (for GC or HPLC analysis)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

  • Heating and stirring module

  • Analytical instrument (GC, HPLC, or LC-MS)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide, substituted phenylboronic acid, palladium catalyst, ligand, base, and a magnetic stir bar.[11]

  • Inert Atmosphere: Seal the tube and purge with an inert gas (e.g., by three cycles of evacuating and backfilling with nitrogen or argon).[11]

  • Solvent Addition: Add the degassed solvent and the internal standard via syringe.

  • Reaction Execution: Place the tube in a preheated oil bath set to the desired temperature (e.g., 100 °C) and begin vigorous stirring.[11]

  • Monitoring: At regular time intervals, withdraw small aliquots from the reaction mixture using a syringe. Quench each aliquot immediately (e.g., by diluting with a solvent like ethyl acetate and filtering through a small plug of silica).

  • Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the product or the consumption of the starting material relative to the internal standard.

  • Data Processing: Plot the concentration of the product versus time. The initial slope of this curve is proportional to the initial reaction rate. By comparing the initial rates obtained under identical conditions for different substituted phenylboronic acids, their relative reactivities can be determined. For more detailed analysis, pseudo-first-order conditions can be established by using a large excess of the phenylboronic acid.[12]

References

The Strategic Advantage of 3-(1-Adamantyl)-4-methoxyphenylboronic Acid in the Synthesis of Adapalene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of Active Pharmaceutical Ingredient (API) synthesis, the pursuit of efficiency, high yield, and process robustness is paramount. For the synthesis of Adapalene, a third-generation topical retinoid, the choice of boronic acid in the pivotal Suzuki-Miyaura cross-coupling step is a critical determinant of success. This guide provides a comprehensive comparison of 3-(1-Adamantyl)-4-methoxyphenylboronic acid with other boronic acid alternatives, supported by experimental data, to underscore its efficacy in the synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphtoic acid, the chemical name for Adapalene.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. In the synthesis of the Adapalene precursor, methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthenoate, this compound is coupled with a derivative of methyl 6-halo-2-naphthenoate. The bulky adamantyl group, while presenting steric considerations, has been shown to be advantageous in achieving high and reproducible yields.

While direct, side-by-side comparative studies with a range of boronic acids for this specific reaction are not extensively published, we can infer performance based on patent literature and established principles of Suzuki-Miyaura couplings. The data presented below is compiled from a key patent detailing the synthesis of Adapalene using the target boronic acid and is supplemented with typical yields for other boronic acids in similar Suzuki-Miyaura reactions. It is important to note that reaction conditions for the alternatives may not be identical to those optimized for this compound.

Boronic AcidCoupling PartnerCatalyst System (Typical)Solvent (Typical)Base (Typical)Yield (%)Reference
This compound Methyl 6-bromo-2-naphthenoateTetrakis(triphenylphosphine)palladium(0)Toluene/WaterSodium Carbonate86-88 [1]
This compound pinacol ester Methyl 6-bromo-2-naphthenoatePalladium Acetate / SPhosToluene/WaterPotassium Phosphate87
Phenylboronic acidAryl Bromides (General)Pd(PPh₃)₄ or Pd(dppf)Cl₂Dioxane/Water or Toluene/WaterK₂CO₃ or K₃PO₄70-95
4-Methoxyphenylboronic acidAryl Bromides (General)Pd(PPh₃)₄ or Pd(dppf)Cl₂Dioxane/Water or Toluene/WaterK₂CO₃ or K₃PO₄75-98

The high yields reported for this compound and its pinacol ester in the synthesis of the Adapalene precursor are noteworthy. The bulky adamantyl group, contrary to potentially causing steric hindrance, may contribute to a more efficient reductive elimination step in the catalytic cycle, leading to higher product formation. Furthermore, the pinacol ester derivative offers enhanced stability, which is advantageous for storage and handling in an industrial setting.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following protocols are based on the successful synthesis of the Adapalene precursor using this compound and its pinacol ester, as described in the patent literature.

Protocol 1: Suzuki-Miyaura Coupling using this compound

Materials:

  • This compound (1.05 eq)

  • Methyl 6-bromo-2-naphthenoate (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.005 eq)

  • Sodium carbonate (2.8 eq)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add toluene, this compound, and methyl 6-bromo-2-naphthenoate. Stir until all solids are dissolved.

  • Add a solution of sodium carbonate in water to the reaction mixture in one portion.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Heat the mixture to reflux under a slight stream of argon with vigorous stirring.

  • Monitor the reaction progress by a suitable chromatographic method.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the precipitate, which is the main portion of the product, methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthenoate.

Protocol 2: Suzuki-Miyaura Coupling using this compound pinacol ester

Materials:

  • This compound pinacol ester (1.05 eq)

  • Methyl 6-bromo-2-naphthenoate (1.0 eq)

  • Palladium acetate (0.005 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.01 eq)

  • Potassium phosphate (2.8 eq)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add toluene, this compound pinacol ester, and methyl 6-bromo-2-naphthenoate.

  • Add a solution of potassium phosphate in water.

  • Add the palladium acetate and SPhos ligand.

  • Heat the mixture to reflux under an inert atmosphere with vigorous stirring.

  • Monitor the reaction progress.

  • After completion, cool the mixture and isolate the product, methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthenoate.

Visualizing the Synthesis and Mechanism of Action

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and the biological signaling pathway of Adapalene.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Boronic_Acid This compound or its pinacol ester Reaction_Vessel Suzuki-Miyaura Coupling Boronic_Acid->Reaction_Vessel Aryl_Halide Methyl 6-bromo-2-naphthenoate Aryl_Halide->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Vessel Base Base (e.g., Na₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction_Vessel Product Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthenoate Reaction_Vessel->Product Hydrolysis Hydrolysis Product->Hydrolysis API Adapalene (API) Hydrolysis->API

Caption: Workflow for the synthesis of Adapalene via Suzuki-Miyaura coupling.

Adapalene exerts its therapeutic effects by acting as a selective agonist for Retinoic Acid Receptors (RARs), specifically RARβ and RARγ. This interaction modulates gene expression related to cellular differentiation, proliferation, and inflammation.

Adapalene_Signaling_Pathway cluster_cell Keratinocyte cluster_cellular_effects Cellular Effects Adapalene Adapalene RAR_RXR RAR-β / RAR-γ + RXR Adapalene->RAR_RXR Binds to RARE Retinoic Acid Response Element (RARE) in DNA RAR_RXR->RARE Binds to Gene_Transcription Modulation of Gene Transcription RARE->Gene_Transcription Differentiation Normalization of Keratinocyte Differentiation Gene_Transcription->Differentiation Proliferation Anti-proliferative Effects Gene_Transcription->Proliferation Inflammation Anti-inflammatory Effects Gene_Transcription->Inflammation Therapeutic_Outcome Treatment of Acne Vulgaris Differentiation->Therapeutic_Outcome Proliferation->Therapeutic_Outcome Inflammation->Therapeutic_Outcome

References

A Comparative Guide to Catalysts for Hindered Aryl-Aryl Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of sterically hindered biaryl scaffolds is a formidable challenge in modern organic synthesis, yet it is crucial for the development of pharmaceuticals, agrochemicals, and advanced materials. The steric congestion around the coupling sites necessitates highly active and robust catalyst systems to achieve efficient bond formation. This guide provides an objective comparison of leading palladium-based catalyst systems for the Suzuki-Miyaura coupling of hindered substrates, supported by experimental data.

Catalyst Performance in a Benchmark Hindered Coupling Reaction

To provide a direct comparison, we have collated performance data for the Suzuki-Miyaura coupling of 2,6-dimethylchlorobenzene with 2,4,6-trimethylphenylboronic acid, a challenging transformation that results in a tetra-ortho-substituted biaryl. This reaction serves as a benchmark for evaluating catalyst efficacy in overcoming severe steric hindrance.

Table 1: Catalyst Performance in the Synthesis of 2,2',4',6,6'-Pentamethylbiphenyl

Catalyst SystemPd Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Buchwald Precatalysts
XPhos Pd G20.5K₃PO₄THF60~1>95[1]
XPhos Pd G30.5K₃PO₄THF60~1.5~85[1]
NHC-Based Precatalysts
PEPPSI-IPr0.5K₃PO₄THF60~2~75[1]
(IPr)Pd(allyl)Cl0.5K₃PO₄THF60~0.5>95[1]

Note: The data presented is compiled from a comparative study under consistent reaction conditions for qualitative guidance.[1]

Broader Substrate Scope: Performance of Leading Catalysts

Beyond a single benchmark, the versatility of a catalyst system across a range of hindered substrates is paramount. The following tables summarize the performance of two prominent classes of catalysts—those based on Buchwald's biaryl phosphine ligands and those utilizing N-Heterocyclic Carbenes (NHCs)—in various challenging Suzuki-Miyaura couplings.

Table 2: Performance of Buchwald Ligand-Based Catalysts in Hindered Couplings

Aryl HalideBoronic AcidCatalyst SystemPd Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-Chloro-1,3,5-triisopropylbenzene2-Isopropoxyphenylboronic acidRockPhos Pd G32.0K₃PO₄Toluene1001891
2-Bromo-1,3-dimethylbenzene2,4,6-Trimethylphenylboronic acidXPhos Pd G21.0K₃PO₄Dioxane801295
1-Bromo-2,6-dimethylnaphthalenePhenylboronic acidSPhos Pd G21.5K₃PO₄Toluene/H₂O1001688

Data compiled from various sources and should be used for qualitative comparison.

Table 3: Performance of NHC-Based Catalysts in Hindered Couplings

Aryl HalideBoronic AcidCatalyst SystemPd Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-Chlorotoluene2,6-Dimethylphenylboronic acidPEPPSI-IPr2.0K₃PO₄Dioxane1001892
1-Chloro-2,6-diisopropylbenzenePhenylboronic acid[Pd(IPr)(cin)Cl]1.0K₂CO₃EtOH/H₂O80498
2-Bromo-mesitylene2,6-Diisopropylphenylboronic acid(IPr)Pd(allyl)Cl0.5K₃PO₄THFRT196

Data compiled from various sources, including[2], and should be used for qualitative comparison.

Experimental Protocols

The following represents a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling of sterically hindered substrates. Specific conditions should be optimized for each unique combination of substrates and catalyst.

General Procedure for Hindered Suzuki-Miyaura Coupling
  • Reaction Setup: In a glovebox, an oven-dried Schlenk tube or vial is charged with the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Catalyst Addition: The palladium precatalyst (e.g., XPhos Pd G2, PEPPSI-IPr, 0.5-2.0 mol%) is added to the reaction vessel.

  • Solvent Addition: Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF, to achieve a concentration of 0.1-0.5 M) is added.

  • Reaction: The vessel is sealed and removed from the glovebox. The reaction mixture is stirred at the desired temperature (ranging from room temperature to 110 °C) for the specified time.

  • Monitoring: The reaction progress is monitored by TLC, GC, or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Visualizing the Process

To better illustrate the relationships and workflows involved in benchmarking catalysts for hindered aryl-aryl coupling, the following diagrams are provided.

Catalytic_Cycle cluster_products Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-Ar' Ar-Pd(II)(L)-Ar' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-Ar' Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)(L)-Ar'->Pd(0)L Reductive Elimination Ar-Ar' Biaryl Product Ar-Pd(II)(L)-Ar'->Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Charge Aryl Halide, Boronic Acid, & Base B Add Pd Precatalyst A->B C Add Degassed Solvent B->C D Heat & Stir under Inert Atmosphere C->D E Monitor by TLC/GC/LC-MS D->E F Quench & Extract E->F G Dry & Concentrate F->G H Column Chromatography G->H I Isolated Biaryl Product H->I

References

Analysis of Byproducts in Reactions of 3-(1-Adamantyl)-4-methoxyphenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sterically hindered and electron-rich 3-(1-adamantyl)-4-methoxyphenylboronic acid is a valuable reagent in organic synthesis, notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its application is crucial in the synthesis of complex molecules, including the active pharmaceutical ingredient Adapalene.[1][2] However, like other arylboronic acids, its reactions are susceptible to the formation of byproducts that can complicate purification and reduce yields. This guide provides a comparative analysis of the common byproducts encountered in reactions involving this compound, supported by general experimental observations for arylboronic acids.

Comparison of Common Byproducts

The two main byproducts that can arise from reactions utilizing this compound are the result of protodeboronation and homocoupling.

Byproduct TypeChemical NameMolecular FormulaFormation PathwayFactors Promoting Formation
Protodeboronation Product 1-(1-Adamantyl)-2-methoxybenzeneC₁₇H₂₂OReplacement of the boronic acid group with a hydrogen atom.Presence of protic solvents (especially water), high temperatures, prolonged reaction times, and both acidic and basic conditions.[5][6]
Homocoupling Product 2,2'-di(1-Adamantyl)-3,3'-dimethoxybiphenylC₃₄H₄₂O₂Dimerization of two molecules of the boronic acid.Presence of oxygen, inefficient reduction of Pd(II) to Pd(0) catalysts, and high concentrations of the boronic acid.[3][7]

Signaling Pathways and Experimental Workflows

To visualize the reaction pathways leading to the desired product and the major byproducts, the following diagrams are provided.

Suzuki_Coupling_Byproducts cluster_suzuki Suzuki-Miyaura Coupling cluster_side_reactions Side Reactions A This compound D Desired Cross-Coupling Product A->D Transmetalation E Protodeboronation Product (1-Adamantyl-2-methoxybenzene) A->E Protodeboronation F Homocoupling Product (Dimer) A->F Homocoupling B Aryl Halide (Ar-X) B->D Oxidative Addition C Pd(0) Catalyst C->D Reductive Elimination C->F G Base, Solvent G->D H Proton Source (e.g., H₂O) H->E I Oxygen (O₂) I->F

Figure 1. Reaction pathways in Suzuki-Miyaura coupling of this compound, illustrating the formation of the desired product and major byproducts.

Experimental Protocols for Minimizing Byproduct Formation

Optimizing reaction conditions is critical to favor the desired cross-coupling reaction over side reactions. The following are general protocols that can be adapted to minimize protodeboronation and homocoupling.

Protocol 1: Minimizing Protodeboronation in Suzuki-Miyaura Coupling

This protocol is designed to reduce the incidence of the replacement of the boronic acid moiety with a hydrogen atom.

Materials:

  • Aryl halide (1.0 eq.)

  • This compound (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous base (e.g., K₂CO₃, K₃PO₄, 2-3 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, and the anhydrous base.

  • Catalyst Addition: In a separate flask, dissolve the palladium catalyst in a small amount of the anhydrous solvent and add it to the reaction flask via syringe.

  • Solvent Addition: Add the remaining anhydrous, degassed solvent to the reaction mixture.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas.

  • Reaction Execution: Heat the reaction to the lowest temperature that affords a reasonable reaction rate (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Rationale: The use of anhydrous solvents and reagents minimizes the primary proton source for protodeboronation.[3][6] A highly active catalyst and lower reaction temperatures can also favor the desired coupling over the undesired side reaction.[6]

Protocol 2: Minimizing Homocoupling in Suzuki-Miyaura Coupling

This protocol focuses on preventing the dimerization of the boronic acid.

Materials:

  • Aryl halide (1.0 eq.)

  • This compound (1.1 - 1.2 eq.)

  • Pd(0) pre-catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) or a Pd(II) precursor with an efficient reducing agent.

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.)

  • Thoroughly degassed solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • Solvent Degassing: Degas the solvent by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Reaction Setup: In a glovebox or under a continuous flow of inert gas, add the aryl halide, this compound, base, and Pd(0) catalyst to a reaction vessel.

  • Solvent Addition: Add the degassed solvent to the reaction vessel.

  • Reaction Execution: Stir the reaction mixture at the optimized temperature (e.g., 80-100 °C) and monitor its progress.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Rationale: Rigorous exclusion of oxygen is crucial to prevent the oxidative homocoupling of the boronic acid.[3] Using a Pd(0) source directly or ensuring the efficient in-situ reduction of a Pd(II) precursor helps to minimize side reactions that can be catalyzed by Pd(II) species.[3] Using a minimal excess of the boronic acid can also disfavor the bimolecular homocoupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, and Base in a Flame-Dried Flask start->reagents inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert catalyst Add Degassed Solvent and Palladium Catalyst inert->catalyst heat Heat Reaction Mixture (e.g., 60-100 °C) catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor monitor->heat Incomplete workup Workup: Quench, Extract, Dry, Concentrate monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End purify->end

References

A Comparative Guide to MIDA Boronates and 3-(1-Adamantyl)-4-methoxyphenylboronic acid for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the boronic acid derivative is a critical parameter that dictates the efficiency, scope, and practicality of a synthetic route. This guide provides an objective comparison between two important classes of organoboron reagents: the versatile and highly stable N-methyliminodiacetic acid (MIDA) boronates and the sterically hindered arylboronic acid, 3-(1-Adamantyl)-4-methoxyphenylboronic acid. This comparison is intended to assist researchers in selecting the optimal reagent for their specific synthetic challenges.

Executive Summary

MIDA (N-methyliminodiacetic acid) boronates are a class of tetracoordinate boron compounds that serve as protected, air- and chromatographically-stable surrogates for often unstable boronic acids.[1][2][3] Their key advantage lies in the slow and controlled release of the corresponding boronic acid under specific basic conditions, which minimizes side reactions and allows for iterative cross-coupling strategies.[1][2][4]

This compound is a specific arylboronic acid featuring a bulky adamantyl group. This structural feature imparts significant steric hindrance, which can influence its reactivity and stability. It is a key building block in the synthesis of the retinoid drug Adapalene.

The primary distinction between these two reagents lies in their fundamental design and intended application. MIDA boronates offer a general solution for handling and utilizing a wide array of boronic acids, especially those that are inherently unstable.[2][3] In contrast, this compound is a specific, relatively stable arylboronic acid used for the introduction of the bulky 3-(1-adamantyl)-4-methoxyphenyl moiety.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key properties and performance metrics of MIDA boronates and this compound based on available experimental data.

Table 1: General Properties and Stability

PropertyMIDA BoronatesThis compound
Chemical Nature Tetracoordinate boronate estersTricooordinate arylboronic acid
Air & Moisture Stability Generally high; often crystalline, free-flowing solids stable for extended periods on the benchtop.[1]Moderately stable as a solid.
Chromatographic Stability Stable to silica gel chromatography.[1]Generally considered stable to silica gel chromatography, but can be prone to dehydration or protodeboronation under certain conditions.
Handling Easy to handle and weigh due to their solid nature and stability.Standard handling procedures for boronic acids.
Solubility Soluble in a range of common organic solvents.Soluble in common organic solvents like THF, dioxane, and DMF.

Table 2: Performance in Suzuki-Miyaura Cross-Coupling

ParameterMIDA BoronatesThis compound
Reactivity The protected form is unreactive; deprotection is required to release the active boronic acid.[1]Directly reactive in Suzuki-Miyaura coupling.
Scope Broad scope, particularly advantageous for unstable boronic acids (e.g., heteroaryl, vinyl).[2]Primarily used for the introduction of the specific 3-(1-adamantyl)-4-methoxyphenyl group.
Typical Reaction Conditions Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., SPhos, XPhos), and a base (e.g., K₃PO₄, Cs₂CO₃) in a suitable solvent (e.g., THF, dioxane), often with water.[5]Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), a base (e.g., K₂CO₃, K₃PO₄), and a solvent (e.g., toluene, DMF), often in the presence of water.[6]
Yields Generally high, with notable improvements over free boronic acids for unstable substrates.[2]Good to excellent yields reported in specific applications (e.g., synthesis of Adapalene).[6]
Side Reactions The slow-release mechanism minimizes side reactions like protodeboronation and homocoupling.[7]Can be susceptible to protodeboronation and homocoupling, particularly with challenging substrates or under prolonged reaction times.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using a MIDA boronate and this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a MIDA Boronate

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl or heteroaryl MIDA boronate (1.1 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent (e.g., THF/H₂O, 10:1 v/v)

Procedure:

  • To an oven-dried reaction vessel, add the MIDA boronate, aryl halide, and base.

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the solvent, followed by the palladium catalyst and ligand under a positive pressure of inert gas.

  • The reaction mixture is stirred at the desired temperature (e.g., 60-100 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from procedures used in the synthesis of Adapalene.

Materials:

  • This compound (1.2 equiv)

  • Methyl 6-bromonaphthalene-2-carboxylate (1.0 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., aqueous Na₂CO₃ solution, 2 M, 3.0 equiv)

  • Solvent (e.g., Toluene)

Procedure:

  • In a reaction flask, dissolve the methyl 6-bromonaphthalene-2-carboxylate and this compound in toluene.

  • Add the aqueous sodium carbonate solution.

  • Bubble argon through the mixture for 15-20 minutes to degas the solution.

  • Add the Pd(PPh₃)₄ catalyst under a stream of argon.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and separate the organic and aqueous layers.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the use of MIDA boronates and this compound in Suzuki-Miyaura cross-coupling reactions.

G cluster_0 MIDA Boronate Pathway cluster_1 Arylboronic Acid Pathway MIDA Stable MIDA Boronate (Air & Chomatography Stable) Deprotection Deprotection (aq. Base) MIDA->Deprotection Slow Release Boronic_Acid Boronic Acid (in situ) Deprotection->Boronic_Acid Coupling Suzuki-Miyaura Coupling Boronic_Acid->Coupling Product Coupled Product Coupling->Product Aryl_BA This compound Direct_Coupling Direct Suzuki-Miyaura Coupling Aryl_BA->Direct_Coupling Aryl_Product Coupled Product Direct_Coupling->Aryl_Product

Caption: Comparative reaction pathways for MIDA boronates and a traditional arylboronic acid.

G start Start reagents Combine Reactants: Aryl Halide, Boron Reagent, Base start->reagents inert Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert solvent_cat Add Solvent, Catalyst & Ligand inert->solvent_cat heat Heat Reaction Mixture (Monitor by TLC/LC-MS) solvent_cat->heat workup Aqueous Workup (Extraction & Washing) heat->workup purify Purification (Chromatography/Recrystallization) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

Both MIDA boronates and this compound are valuable reagents in the synthetic chemist's toolbox. The choice between them should be guided by the specific requirements of the synthesis.

MIDA boronates are the superior choice when:

  • Dealing with unstable boronic acids (e.g., many heteroaryl and vinyl boronic acids).

  • Planning an iterative cross-coupling strategy where a boronic acid moiety needs to be protected through several synthetic steps.

  • Enhanced stability and ease of handling are paramount.

This compound is a suitable choice when:

  • The specific 3-(1-adamantyl)-4-methoxyphenyl group is the desired moiety to be introduced.

  • The boronic acid itself is sufficiently stable for the intended application.

  • A direct, one-step coupling is preferred and the boronic acid is commercially available or readily synthesized.

By understanding the distinct advantages and limitations of each reagent, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.

References

Spectroscopic Purity Assessment of 3-(1-Adamantyl)-4-methoxyphenylboronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical step in the synthesis of active pharmaceutical ingredients. This guide provides a comparative overview of spectroscopic methods for confirming the purity of 3-(1-Adamantyl)-4-methoxyphenylboronic acid, a key intermediate in the synthesis of Adapalene. We present experimental data and protocols for standard spectroscopic techniques and compare them with alternative analytical methods.

Introduction

This compound (CAS 459423-32-6) is a substituted arylboronic acid with a molecular formula of C₁₇H₂₃BO₃ and a molecular weight of 286.17 g/mol .[1] Its purity is paramount as impurities can affect the yield and impurity profile of the final drug product. Spectroscopic methods provide a rapid and reliable means of assessing purity by identifying and quantifying the target compound and any potential process-related impurities or degradation products.

Standard Spectroscopic Analysis

A comprehensive spectroscopic analysis is the cornerstone of purity verification for this compound. This typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Data Summary
Spectroscopic TechniqueKey Parameters and Expected Values for this compound
¹H NMR Chemical shifts (δ) for adamantyl, methoxy, and aromatic protons.
¹³C NMR Chemical shifts (δ) for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) Molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular weight.
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H (boronic acid), C-H (aliphatic and aromatic), C-O (ether), and B-O bonds.
Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the chemical shifts in both ¹H and ¹³C NMR spectra to reference values for the pure compound. Impurities will present as additional peaks in the spectra.

2. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Identify the molecular ion peak corresponding to the exact mass of the compound (286.1740 g/mol ).[1] Fragmentation patterns can provide additional structural confirmation.

3. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands and compare them to a reference spectrum. The presence of unexpected peaks may indicate impurities.

Comparison with Alternative Purity Analysis Methods

While standard spectroscopic methods are highly effective, other analytical techniques can provide complementary or more sensitive purity assessments.

Analytical MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation of components based on their differential partitioning between a stationary and a mobile phase.High sensitivity for detecting trace impurities, quantitative capability.Requires method development, may not identify unknown impurities without a mass spectrometer detector.
Quantitative NMR (qNMR) Determination of the absolute concentration or purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard.[2][3]High precision and accuracy, no need for a reference standard of the analyte.Requires a certified internal standard, lower sensitivity compared to HPLC.
Experimental Protocols for Alternative Methods

1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: An HPLC system equipped with a UV detector and a suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid).

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm). Purity is determined by the area percentage of the main peak.

2. Quantitative NMR (qNMR)

  • Sample and Standard Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube. Add a known volume of a suitable deuterated solvent.

  • Acquisition: Acquire the ¹H NMR spectrum with optimized parameters for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity of the analyte is calculated based on the integral values, the number of protons contributing to each signal, and the known purity and weight of the internal standard.

Workflow for Spectroscopic Purity Confirmation

Spectroscopic_Purity_Workflow cluster_0 Initial Analysis cluster_1 Purity Confirmation & Quantification cluster_2 Results Sample Sample ¹H_NMR ¹H NMR Sample->¹H_NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR ¹³C_NMR ¹³C NMR ¹H_NMR->¹³C_NMR Purity_Confirmed Purity Confirmed ¹H_NMR->Purity_Confirmed Structure Match Impurities_Detected Impurities Detected ¹H_NMR->Impurities_Detected Extra Signals MS->Purity_Confirmed Correct Mass IR->Purity_Confirmed Functional Groups Match ¹³C_NMR->Purity_Confirmed Structure Match HPLC HPLC-UV HPLC->Purity_Confirmed Quantification qNMR qNMR qNMR->Purity_Confirmed Quantification Impurities_Detected->HPLC Impurities_Detected->qNMR

Caption: Workflow for the spectroscopic analysis and purity confirmation of this compound.

Conclusion

The purity of this compound can be reliably confirmed through a combination of standard spectroscopic techniques including NMR, MS, and IR. For more rigorous purity assessment and quantification of impurities, alternative methods like HPLC and qNMR are recommended. The choice of analytical method will depend on the specific requirements of the research or drug development stage, with a comprehensive approach ensuring the quality and consistency of the final pharmaceutical product.

References

Safety Operating Guide

Proper Disposal of 3-(1-Adamantyl)-4-methoxyphenylboronic acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of 3-(1-Adamantyl)-4-methoxyphenylboronic acid, a compound that can cause skin, eye, and respiratory irritation.[1][2] Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.

Hazard and Safety Information

Prior to handling, it is essential to be aware of the hazards associated with this compound and the necessary personal protective equipment (PPE).

Hazard ClassificationPrecautionary MeasuresPersonal Protective Equipment (PPE)
Skin Irritant (H315) [1]Avoid contact with skin. Wash thoroughly after handling.[3][4] If skin irritation occurs, seek medical advice.[1][2]Protective gloves, Long-sleeved clothing[1]
Serious Eye Irritant (H319) [1]Avoid contact with eyes. If in eyes, rinse cautiously with water for several minutes.[3][4] If irritation persists, get medical attention.[1][3][4]Goggles (European standard - EN 166)[1] or other suitable eye protection.
May Cause Respiratory Irritation (H335) [1]Avoid breathing dust. Use only in a well-ventilated area or in a chemical fume hood.[2][3][4]Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[3]

Experimental Protocol for Disposal

This protocol outlines the step-by-step procedure for the collection and disposal of this compound waste.

Materials Required:

  • Appropriate PPE (see table above)

  • Chemical-resistant gloves (e.g., nitrile)

  • Sealable, clearly labeled hazardous waste container

  • Scoop or spatula for solid waste

  • Sand or other inert absorbent material[2]

  • Designated and properly ventilated waste collection area

Procedure:

  • Preparation:

    • Ensure you are wearing the appropriate PPE, including gloves, lab coat, and safety goggles.[1]

    • Perform all waste handling procedures within a chemical fume hood to avoid inhalation of dust.[2]

  • Collection of Solid Waste:

    • Carefully sweep up any solid this compound waste using a scoop or spatula.[1][3] Avoid generating dust.[1][3][4]

    • Place the collected solid waste into a designated, sealable, and clearly labeled hazardous waste container.

  • Handling of Contaminated Materials:

    • Any materials, such as weighing paper, gloves, or wipers, that are contaminated with the chemical should be placed in the same hazardous waste container.

    • For spills, mix the material with sand or another inert absorbent material before sweeping it into the waste container.[2]

  • Container Management:

    • Keep the hazardous waste container tightly closed when not in use.[1][3][4]

    • Store the container in a well-ventilated, designated waste storage area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

  • Final Disposal:

    • The sealed and labeled waste container must be disposed of through an approved waste disposal plant or a licensed professional waste disposal service.[3][4]

    • Do not empty the chemical or its waste into drains, as it should not be released into the environment.[1]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Wear Appropriate PPE B Handle Waste in Fume Hood A->B C Collect Solid Waste & Contaminated Materials B->C D Place in Labeled, Sealable Container C->D E Store Container in Designated Area D->E F Arrange for Professional Disposal E->F G Do NOT Dispose in Drain or Trash E->G

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Adamantyl)-4-methoxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-(1-Adamantyl)-4-methoxyphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.